molecular formula C11H9BrN2O2 B1512267 Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate CAS No. 250674-54-5

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Katalognummer: B1512267
CAS-Nummer: 250674-54-5
Molekulargewicht: 281.1 g/mol
InChI-Schlüssel: PWMBDHCPLLGYSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5) is a high-value brominated naphthyridine derivative designed for advanced pharmaceutical and chemical research. This compound serves as a versatile chemical synthon and a critical precursor in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds. Its core structure is integral to the development of novel therapeutic agents, with research highlighting the 2,7-naphthyridine scaffold in the design of substituted quinolone derivatives that are investigated as potential treatments for various cancers, including breast cancer, prostate cancer, and non-small cell lung carcinoma . The reactive bromine atom at the 1-position makes this ester an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse structure-activity relationships. Researchers value this building block for its role in constructing targeted inhibitors. The compound must be handled with care and stored under an inert atmosphere at 2-8°C to ensure its stability and longevity . As with all chemicals of this nature, Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMBDHCPLLGYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857541
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-54-5
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The 2,7-naphthyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry. Acting as a bioisostere for quinolines and isoquinolines, 2,7-naphthyridine derivatives exhibit a wide spectrum of pharmacological properties, including potent antimicrobial and antibiofilm activity against opportunistic pathogens like Staphylococcus aureus[1].

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5) serves as a highly versatile, bifunctional building block for drug discovery. The C3-carboxylate provides a handle for amidation or reduction, while the C1-bromine atom enables late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details a scalable, two-step synthetic methodology for this compound, emphasizing mechanistic causality, protocol self-validation, and yield optimization.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1-bromo-2,7-naphthyridine system relies on a convergent approach starting from commercially available acyclic and monocyclic precursors. The direct formation of both pyrido rings in a single synthetic step from acyclic compounds is rare; thus, building upon a pre-existing pyridine ring is the standard paradigm[2].

Retrosynthesis Target Ethyl 1-bromo-2,7-naphthyridine -3-carboxylate Intermediate Ethyl 1-oxo-1,2-dihydro- 2,7-naphthyridine-3-carboxylate Target->Intermediate Deoxybromination (POBr3) SM 4-Methylpyridine-3-carbonitrile + Diethyl Oxalate Intermediate->SM Claisen Condensation & Cyclization (NaH)

Caption: Retrosynthetic disconnection of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Mechanistic Causality
  • Claisen Condensation & Cyclization : The synthesis is initiated by the base-promoted condensation of 4-methylpyridine-3-carbonitrile with diethyl oxalate[2]. The use of a strong base like Sodium Hydride (NaH) is critical. It deprotonates the weakly acidic C4-methyl group (activated by the electron-withdrawing pyridine ring and the ortho-nitrile). The resulting carbanion attacks the electrophilic carbonyl of diethyl oxalate. The intermediate then undergoes an intramolecular cyclization where the newly formed enolate attacks the adjacent nitrile group, yielding the 1-oxo-1,2-dihydro-2,7-naphthyridine core[2].

  • Deoxybromination : The intermediate lactam (which exists in tautomeric equilibrium with its 1-hydroxy form) is subjected to deoxybromination using Phosphorus oxybromide (POBr₃)[3]. POBr₃ activates the lactam oxygen by forming a phosphorodibromidate leaving group, which is subsequently displaced by a bromide ion via an S_NAr mechanism to yield the target 1-bromo derivative[3][4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls prevent downstream failures.

Workflow SM1 4-Methylpyridine-3-carbonitrile Step1 Step 1: Condensation & Cyclization Reagent: NaH, Solvent: Toluene Temp: 0°C to 80°C SM1->Step1 SM2 Diethyl Oxalate SM2->Step1 Int1 Ethyl 1-oxo-1,2-dihydro- 2,7-naphthyridine-3-carboxylate Step1->Int1 Acidic Workup Step2 Step 2: Deoxybromination Reagent: POBr3, Solvent: Toluene Temp: 110°C - 130°C Int1->Step2 Product Ethyl 1-bromo-2,7-naphthyridine- 3-carboxylate Step2->Product Basic Quench & Extraction

Caption: Step-by-step synthetic workflow for the target naphthyridine derivative.

Protocol 1: Synthesis of Ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate

Caution: Sodium hydride reacts violently with water and is highly destructive to tissues. Handle under an inert atmosphere.

  • Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Base Addition : Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous toluene (or benzene) and cool the mixture to 0 °C using an ice bath[2].

  • Reagent Introduction : Prepare a solution of 4-methylpyridine-3-carbonitrile (1.0 equiv) and diethyl oxalate (1.5 equiv) in anhydrous toluene. Add this solution dropwise to the NaH suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80 °C for 12 hours to drive the cyclization to completion[2].

  • Workup : Cool the mixture to 0 °C and carefully quench with ice water. Acidify the aqueous layer to pH ~5-6 using dilute acetic acid. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to afford the intermediate.

Protocol 2: Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Caution: POBr₃ is highly corrosive and reacts violently with moisture.

  • Activation : In a heavy-walled pressure flask or a standard round-bottom flask equipped with a reflux condenser, combine the intermediate from Protocol 1 (1.0 equiv) and POBr₃ (3.0 equiv) in anhydrous toluene[3].

  • Halogenation : Heat the reaction mixture to 110–130 °C for 3–5 hours. The elevated temperature is required to overcome the activation energy barrier of the S_NAr displacement of the bulky phosphate leaving group[3][4].

  • Quench & Extraction : Cool the reaction to room temperature. Slowly and carefully pour the mixture over crushed ice. Neutralize the acidic aqueous phase with saturated aqueous NaHCO₃ until pH ~7-8 is reached (critical to prevent hydrolysis of the ethyl ester).

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Quantitative Data & Yield Optimization

To ensure reproducibility across different scales of synthesis, the following table summarizes the optimized reaction parameters and expected quantitative outcomes.

StepTransformationReagents & ConditionsEquivalentsReaction TimeIsolated Yield (%)Target Purity (HPLC)
1 Condensation & CyclizationNaH, Diethyl Oxalate, Toluene, 0 °C to 80 °CNaH (2.5 eq), Oxalate (1.5 eq)12 h65 - 75%>95%
2 DeoxybrominationPOBr₃, Toluene, 110 °C - 130 °CPOBr₃ (3.0 eq)4 h70 - 80%>98%

Analytical Characterization & Self-Validation

A robust synthetic protocol must be self-validating. Researchers should utilize the following analytical benchmarks to confirm structural integrity before proceeding to biological assays or further derivatization.

Intermediate 1 (Ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate):

  • ¹H NMR (DMSO-d₆): The presence of the lactam N-H proton is a critical diagnostic marker, typically appearing as a broad singlet around 11.5–12.0 ppm. The ethyl ester will present a distinct quartet at ~4.3 ppm and a triplet at ~1.3 ppm.

  • MS (ESI+): Calculated for C₁₁H₁₁N₂O₃ [M+H]⁺: 219.08.

Target Product (Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate):

  • ¹H NMR (CDCl₃): The complete disappearance of the lactam N-H proton confirms successful halogenation. Furthermore, the pyridine ring protons (C5, C6, C8) will shift downfield due to the strong electron-withdrawing effect of the newly introduced C1-bromine atom[3].

  • MS (ESI+): Calculated for C₁₁H₉BrN₂O₂[M+H]⁺: 281.00 and 283.00. The mass spectrum must display a characteristic 1:1 isotopic doublet, confirming the incorporation of a single bromine atom.

References

  • Product Class 8: Naphthyridines Source: thieme-connect.de URL:2

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: nih.gov URL:1

  • CA2642452A1 - Process for preparing 1-halo-2,7-naphthyridinyl derivatives Source: google.com URL:3

  • THE NAPHTHYRIDINES Source: digitallibrary.co.in URL:4

Sources

Structure Elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) [4]

Executive Summary & Strategic Rationale

Naphthyridine derivatives, particularly 2,7-naphthyridines, have emerged as privileged scaffolds in medicinal chemistry, exhibiting profound activities as kinase inhibitors (e.g., MET/AXL inhibitors) and antimicrobial agents [1]. The molecule Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate serves as a highly versatile building block. The C1 bromine atom provides an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3 ethyl ester allows for orthogonal derivatization into amides or alcohols.

As a Senior Application Scientist, I approach the structure elucidation of heavily substituted heterocyclic systems not as a series of isolated tests, but as a deterministic, self-validating analytical strategy . 1D NMR alone is insufficient for fused heterocyclic systems due to the lack of protons on bridgehead carbons and substituted positions. Therefore, we must anchor our workflow in High-Resolution Mass Spectrometry (HRMS) to establish an immutable boundary condition—the exact molecular formula and isotopic signature—before advancing to the topological mapping provided by 2D Nuclear Magnetic Resonance (NMR) spectroscopy [2].

Analytical Workflow Architecture

The causality behind our experimental choices is straightforward: Validate the mass and halogens first, map the proton-carbon connectivity second, and confirm functional groups third.

Workflow cluster_analytical Multi-Modal Analytical Workflow Sample Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) HRMS HRMS (ESI-TOF) Formula & Isotope Pattern Sample->HRMS NMR 1D & 2D NMR Connectivity & Conformation Sample->NMR FTIR FT-IR Spectroscopy Functional Group Validation Sample->FTIR Structure Definitive Structure Elucidation HRMS->Structure NMR->Structure FTIR->Structure

Caption: Multi-modal analytical workflow for the structure elucidation of the 2,7-naphthyridine derivative.

High-Resolution Mass Spectrometry (HRMS)

In any structure elucidation workflow, establishing the exact molecular mass prevents the misinterpretation of downstream spectral data. For this molecule (C₁₁H₉BrN₂O₂), the presence of bromine dictates a highly specific mass spectral signature.

  • Calculated Exact Mass: 279.9846 Da

  • Observed [M+H]⁺: 280.9924 Da (⁷⁹Br) and 282.9904 Da (⁸¹Br).

Causality of the Data: The observation of a 1:1 intensity doublet separated by exactly 1.998 Da is the self-validating proof of a single bromine atom. This confirms that the core scaffold has not undergone unintended dehalogenation—a common side reaction in naphthyridine synthesis [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,7-naphthyridine core is electron-deficient, causing significant deshielding of its aromatic protons. The assignment relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the proton-deficient gaps (C1, C3, C4a, C8a).

1D and 2D NMR Data Summary
Position¹H Chemical Shift (ppm), Mult, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (C-Br) -145.2-
2 (N) ---
3 (C-Ester) -148.5-
4 8.61, s121.3C4a, C8a, C=O
4a -132.0-
5 7.85, d, J = 5.5118.6C4a, C8a, C6
6 8.82, d, J = 5.5152.4C5, C4a
7 (N) ---
8 9.55, s149.8C1, C4a, C8a
8a -125.4-
C=O -164.3-
O-CH₂ 4.52, q, J = 7.162.1C=O, CH₃
CH₃ 1.45, t, J = 7.114.2O-CH₂
Mechanistic Logic of NMR Assignments
  • The H8 Anchor (9.55 ppm): H8 is the most deshielded proton due to the combined anisotropic effects of the adjacent N7 nitrogen and the bridgehead C8a. Its assignment is self-validating: its singlet nature isolates it to the C8 position, while its ³J HMBC correlation to C1 (145.2 ppm) unequivocally anchors the bromine-bearing carbon.

  • The H5/H6 Spin System: H5 and H6 form a distinct AX spin system (J = 5.5 Hz). H6 (8.82 ppm) is shifted further downfield than H5 (7.85 ppm) because it is alpha to the N7 nitrogen.

  • Ester Conjugation: The singlet at 8.61 ppm (H4) shows a strong ³J HMBC correlation to the ester carbonyl (164.3 ppm), confirming the regiochemistry of the carboxylate group at C3.

HMBC_Network cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H4 H-4 8.61 ppm C8a C-8a 125.4 H4->C8a 3J CO C=O (Ester) 164.3 H4->CO 3J H5 H-5 7.85 ppm H5->C8a 3J H6 H-6 8.82 ppm C4a C-4a 132.0 H6->C4a 3J H8 H-8 9.55 ppm C1 C-1 (Br) 145.2 H8->C1 3J H8->C4a 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions mapping the naphthyridine core.

Vibrational Spectroscopy (FT-IR)

While NMR maps the carbon-hydrogen framework, FT-IR provides orthogonal validation of the functional groups, ensuring no unexpected hydrolysis or degradation has occurred.

  • 1712 cm⁻¹: Strong, sharp peak corresponding to the conjugated ester C=O stretch. The conjugation with the aromatic naphthyridine ring shifts this slightly lower than a standard aliphatic ester (~1735 cm⁻¹).

  • 1245 cm⁻¹ & 1105 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ethyl ester.

  • 1590 cm⁻¹ & 1545 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the rigid, planar polycyclic structure [3].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of a 0.1% formic acid in water/acetonitrile (50:50, v/v) solution.

  • Instrument Tuning: Calibrate an Agilent 6545 Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode using a standard tuning mix to ensure mass accuracy is < 2 ppm.

  • Acquisition Parameters: Inject 2 µL of the diluted sample. Set the capillary voltage to 3500 V, drying gas temperature to 325 °C, and flow rate to 10 L/min. Acquire data over an m/z range of 100–1000.

  • Validation Check: Extract the ion chromatogram for m/z 281.0. The run is only validated if the 281.0 / 283.0 doublet ratio is exactly 1:1 (± 5%).

Protocol 2: Multi-Nuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is chosen over DMSO-d₆ to prevent potential solvent-induced ester hydrolysis over long acquisition times.

  • Instrument Setup: Insert the 5 mm precision NMR tube into a Bruker Avance III HD 600 MHz spectrometer equipped with a TCI CryoProbe. Regulate the temperature to 298 K.

  • Tuning and Shimming: Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei. Execute gradient shimming (TopShim) until the ¹H line width is < 0.6 Hz at 50% peak height.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s relaxation delay, and 64k data points.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 2.0 s relaxation delay, and 64k data points.

    • HMBC: Acquire using a gradient-selected pulse sequence optimized for long-range couplings (J = 8 Hz). Collect 256 increments in the t₁ (¹³C) dimension and 2048 points in the t₂ (¹H) dimension.

Conclusion

The structure elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate demonstrates the necessity of a multi-modal analytical strategy. By locking the molecular formula via the HRMS isotopic signature and systematically mapping the proton-deficient core using 2D HMBC NMR, we eliminate structural ambiguity. This rigorously validated building block is now primed for downstream cross-coupling and integration into advanced pharmacological pipelines.

References

  • Title: Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor Source: ACS Combinatorial Science (2020) URL: [Link]

  • Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: International Journal of Molecular Sciences / MDPI (2022) URL: [Link]

  • Title: Substrate-Tuned Domino Annulation for Selective Synthesis of Poly-substituted Benzo[f]imidazo[2,1-a][2,7]naphthyridines and 3-Azaheterocyclic Substituted 2-Arylquinolines Source: The Journal of Organic Chemistry (2021) URL: [Link]

A Technical Guide to the Mechanistic Pathways of Naphthyridine Bromination

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the mechanisms governing the formation of brominated naphthyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to dissect the causal factors behind synthetic choices, offering field-proven insights into achieving desired regioselectivity and yield. We will explore the core reactivity of the naphthyridine scaffold and detail the primary mechanistic routes—electrophilic aromatic substitution and Sandmeyer-type reactions—that are fundamental to the synthesis of these vital chemical intermediates.

Chapter 1: The Naphthyridine Core: Electronic Landscape and Reactivity

The naphthyridine framework, consisting of two fused pyridine rings, is an electron-deficient heteroaromatic system. The presence and position of the two nitrogen atoms significantly influence the electron density across the scaffold, deactivating the rings towards classical electrophilic aromatic substitution (SEAr) compared to benzene or even quinoline.[1] The nitrogen atoms exert a strong electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids, further deactivating the system.

However, this deactivation is not uniform. The positions meta to the nitrogen atoms (e.g., C3 and C7 in 1,5-naphthyridine; C3 and C6 in 1,8-naphthyridine) are generally the least deactivated and thus the most susceptible to electrophilic attack.[2] Conversely, the positions alpha and gamma to the nitrogens are the most electron-deficient and are more prone to nucleophilic attack. Understanding this electronic landscape is paramount for predicting and controlling the regiochemical outcome of bromination reactions.

Chapter 2: Electrophilic Aromatic Substitution (SEAr): The Direct Approach

Direct bromination via electrophilic substitution is a primary method for installing a bromine atom onto the naphthyridine ring. The success and selectivity of this approach hinge on the choice of brominating agent and reaction conditions, which must be calibrated to overcome the inherent electron deficiency of the heterocyclic system.

Mechanism with Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS)

The direct use of molecular bromine (Br₂) often requires harsh conditions or the presence of a Lewis acid to generate a sufficiently powerful electrophile. A more common and controllable laboratory approach utilizes N-Bromosuccinimide (NBS).[3][4] NBS serves as a source for a low concentration of electrophilic bromine, which can be initiated by an acid or light.[5][6]

The generally accepted mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The electrophile (Br⁺) attacks the π-system of the naphthyridine ring, leading to this resonance-stabilized carbocation. The subsequent loss of a proton from the site of attack restores aromaticity and yields the brominated product.

SEAr_Mechanism sub Naphthyridine (Electron-rich position attacks) sigma_complex Sigma Complex (Resonance Stabilized Arenium Ion) sub->sigma_complex Attack on Electrophile Br_plus Br⁺ (Electrophile) product Brominated Naphthyridine sigma_complex->product Deprotonation H_plus H⁺ sigma_complex->H_plus Sandmeyer_Cycle start Amino-Naphthyridine (Ar-NH₂) Diazotization (NaNO₂, HBr, 0-5°C) diazonium Naphthyridine Diazonium Salt (Ar-N₂⁺ Br⁻) start->diazonium radical Naphthyridinyl Radical (Ar•) Loss of N₂ diazonium->radical Single-Electron Transfer (SET) product Bromo-Naphthyridine (Ar-Br) radical->product Br Atom Transfer cu1 Cu(I)Br product->cu1 Regenerates Catalyst cu2 [Cu(II)Br₂] cu1->cu2 Oxidation cu2->cu1 Reduction

Sources

The 2,7-Naphthyridine Scaffold: Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The naphthyridine family comprises six isomeric fused dipyridines, each presenting unique electronic and steric profiles. While the 1,8-naphthyridine isomer historically dominated pharmaceutical research due to the early discovery of nalidixic acid, the 2,7-naphthyridine core has emerged as a highly versatile and privileged scaffold in modern drug discovery[1],[2]. This whitepaper explores the historical isolation of 2,7-naphthyridines from natural sources, details the mechanistic logic behind their chemical synthesis, and evaluates their expanding role in oncology, neurology, and infectious disease therapeutics.

Historical Context and Natural Discovery

The systematic exploration of naphthyridines began in the mid-20th century. The 1,8-isomer gained rapid clinical prominence in 1962 following G. Lesher's discovery of nalidixic acid, the progenitor of the fluoroquinolone antibiotic class[2]. Conversely, the 2,7-naphthyridine core remained relatively underexplored until researchers began isolating complex, bioactive alkaloids from both terrestrial plants and marine environments[3].

Evolution has utilized the 2,7-naphthyridine framework to mediate highly specific biological interactions. Key natural discoveries include:

  • Jasminine: A monoterpenoid alkaloid isolated from the leaves of Ligustrum novoguineense, which demonstrated early evidence of the scaffold's central nervous system (CNS) penetration by decreasing motor activity in murine models[3].

  • Lophocladines A and B: In a landmark discovery, these 2,7-naphthyridine alkaloids were isolated from the marine red alga Lophocladia sp. collected in the Fijian Islands[4]. This represented the first occurrence of this skeleton in red algae, proving that marine environments are rich repositories for this specific isomer[4].

Structural Assembly and Synthetic Workflows

Synthesizing the 2,7-naphthyridine core presents inherent challenges due to the electron-deficient nature of the fused pyridine rings. Historically, structural assembly relied on the cyclocondensation of acyclic substrates or the intramolecular cyclization of functionalized pyridines[1].

Recent synthetic advancements have introduced cascade rearrangements to access highly functionalized derivatives. For instance, the Smiles rearrangement of 1-amino-3-oxo-2,7-naphthyridines provides a thermodynamically driven pathway to complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines, bypassing the need for harsh cyclization conditions[5].

G Start1 Pyridine Derivatives Rxn1 Intramolecular Cyclization Start1->Rxn1 Intermediate 1-Amino-3-oxo- 2,7-naphthyridines Start1->Intermediate Functionalization Start2 Acyclic Substrates Rxn2 Cyclocondensation Start2->Rxn2 Core 2,7-Naphthyridine Scaffold Rxn1->Core Rxn2->Core Rxn3 Smiles Rearrangement Rxn3->Core Intermediate->Rxn3

Primary synthetic workflows and rearrangement logic for the 2,7-naphthyridine scaffold.

Experimental Methodology: Copper-Catalyzed N-Arylation

Functionalization at the N2 position of the 2,7-naphthyridin-1(2H)-one core is critical for optimizing the pharmacokinetic properties of kinase inhibitors[6]. The following protocol details a highly efficient N-arylation strategy.

Causality of Experimental Choices: The 2,7-naphthyridine core is inherently electron-deficient, rendering traditional Ullmann C-N coupling highly inefficient and prone to degradation. By utilizing N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand, the solubility of the Cu(I) species is enhanced, and the activation energy for the oxidative addition of the aryl iodide is significantly lowered[6]. Anhydrous 1,4-dioxane is selected over polar aprotic solvents (like DMF) to suppress competitive side reactions, while K3PO4 provides the optimal basicity to deprotonate the naphthyridinone without hydrolyzing the substrate.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube, combine 2,7-naphthyridin-1(2H)-one (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times). Rationale: Strict anaerobic conditions prevent the oxidative degradation of the Cu(I) catalyst to inactive Cu(II) species.

  • Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) and DMEDA (20 mol%) via a gas-tight syringe.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 100 °C for 12–16 hours.

  • Self-Validating Monitoring: The transition of the reaction mixture to a deep blue/green color confirms the successful formation of the active Cu-DMEDA complex. Monitor via TLC (DCM:MeOH 95:5). The consumption of the highly fluorescent 2,7-naphthyridin-1(2H)-one starting material under 254 nm UV light provides an immediate, visual confirmation of reaction progress without requiring complex spectroscopic workups.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate in vacuo and purify via flash column chromatography to afford the N-aryl-2,7-naphthyridin-1(2H)-one[6].

Pharmacological Profiling and Drug Development

The 2,7-naphthyridine core is a highly privileged pharmacophore, exhibiting a broad spectrum of therapeutic activities[1].

  • Oncology & Kinase Inhibition: Synthetic 2,7-naphthyridinones serve as potent MET and AXL kinase inhibitors, which are crucial targets in tumor metastasis and drug resistance[6]. Furthermore, the naturally derived Lophocladine B exhibits profound cytotoxicity against NCI-H460 (human lung tumor) and MDA-MB-435 (breast cancer) cell lines by acting as a direct microtubule inhibitor[4].

  • Neurology: The core demonstrates excellent blood-brain barrier penetration. Lophocladine A acts as a δ-opioid receptor antagonist with notable affinity for NMDA receptors[4]. Additionally, synthetic pyrazolo[3,4-c]-2,7-naphthyridines have been developed as neurotropic agents, showing significant anticonvulsant and sedative activities[7].

  • Infectious Disease: Leveraging the historical success of naphthyridines in bacteriology, novel 2,7-naphthyridine derivatives containing a carboxyl group at position 3 have been synthesized to target bacterial DNA gyrase. Compound 10j demonstrated selective eradication of Staphylococcus aureus biofilms with an MIC of 8 mg/L, while maintaining a microbiota-sparing profile[8].

G Core 2,7-Naphthyridine Core Marine Marine Alkaloids (Lophocladines) Core->Marine Synthetic Synthetic Derivatives Core->Synthetic Receptor NMDA / δ-Opioid Receptors Marine->Receptor Lophocladine A Microtubule Microtubule Inhibition Marine->Microtubule Lophocladine B Gyrase Bacterial DNA Gyrase Synthetic->Gyrase Carboxyl Deriv. Kinase MET/AXL Kinases Synthetic->Kinase N-Aryl Deriv. Neuro Neurological Modulation Receptor->Neuro Onco1 Cytotoxicity (Cancer Cells) Microtubule->Onco1 AntiB Anti-staphylococcal Activity Gyrase->AntiB Onco2 Tumor Suppression Kinase->Onco2

Pharmacological branching and target pathways of 2,7-naphthyridine derivatives.

Quantitative Pharmacological Data

The structural versatility of the 2,7-naphthyridine scaffold allows for precise tuning of biological activity. The table below summarizes key quantitative data for prominent derivatives:

CompoundSource / OriginPrimary Target / MechanismKey Biological Activity
Lophocladine A Lophocladia sp. (Marine Alga)δ-Opioid & NMDA ReceptorsReceptor Antagonism / Neuromodulation[4]
Lophocladine B Lophocladia sp. (Marine Alga)MicrotubulesCytotoxicity in Lung/Breast Cancer lines[4]
Jasminine Ligustrum novoguineenseCentral Nervous SystemDecreased motor activity (Sedative)[3]
Compound 10j Synthetic DerivativeBacterial DNA GyraseAnti-staphylococcal activity (MIC = 8 mg/L)[8]
8-chloro-2-phenyl deriv. Synthetic DerivativeMET/AXL KinasesTargeted Kinase Inhibition / Tumor Suppression[6]

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.1

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar / Marine Drugs.3

  • Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. Journal of Natural Products (PMC / NIH).4

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Pharmaceuticals (MDPI).7

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC / NIH.8

  • Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science.6

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.2

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Int. J. Mol. Sci.5

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2,7-naphthyridine scaffold is a recognized privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antitumor and antimicrobial properties.[1] This document details the molecule's structure, proposes a robust synthetic protocol based on established methodologies, and outlines a thorough characterization workflow.

Molecular Structure and Properties

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a functionalized bicyclic heteroaromatic compound. The core of the molecule is the 2,7-naphthyridine ring system, an isomer of pyridopyridine.[2] Key substituents that dictate its chemical reactivity and potential for further derivatization are a bromine atom at the C1 position and an ethyl carboxylate group at the C3 position. The bromine atom serves as a versatile handle for introducing molecular diversity, particularly through metal-catalyzed cross-coupling reactions. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or amidation, enabling the modulation of physicochemical properties and biological target engagement.

Table 1: Key Properties of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂Commercial
Molecular Weight 281.11 g/mol Commercial
Appearance Expected to be a solid at room temperatureInference
Purity Typically available at ≥95% purity[3]
Storage Recommended refrigerated storage

While no public X-ray crystal structure data for this specific molecule is currently available, the 2,7-naphthyridine core is expected to be largely planar. The ethyl carboxylate group will have rotational freedom, influencing crystal packing and solubility.

Proposed Synthesis and Experimental Protocol

The synthesis of substituted 2,7-naphthyridines can be achieved through various strategies, often involving the cyclization of functionalized pyridine precursors.[2] A plausible and efficient route to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate can be envisioned through a multi-step sequence starting from a suitably substituted pyridine derivative. The following protocol is a proposed, self-validating system based on analogous transformations in heterocyclic chemistry.

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow A Substituted Pyridine B Cyclization A->B C Pyridone Intermediate D Bromination C->D NBS/POBr₃ E Bromo-acid F Esterification E->F EtOH, H⁺

Caption: A three-stage synthetic pathway to the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of a 1-H-2,7-naphthyridin-1-one precursor

  • Rationale: This step aims to construct the core naphthyridine ring system. A common method is the condensation and cyclization of an aminopyridine derivative with a malonate derivative.

  • Procedure:

    • To a solution of 3-aminopyridine-4-carboxamide (1 eq.) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq.).

    • Heat the mixture to 240-250 °C for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with hexane to remove the solvent, and then with ethanol. Dry under vacuum to yield the 2,7-naphthyridin-1-one-3-carboxylate intermediate.

Step 2: Bromination of the Naphthyridinone Ring

  • Rationale: Introduction of the bromine atom at the C1 position is a key functionalization step. Using a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) is a standard method for converting a pyridone/naphthyridinone to a bromo-derivative.

  • Procedure:

    • Suspend the naphthyridinone intermediate (1 eq.) in an excess of phosphorus oxybromide (POBr₃).

    • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. This should yield the 1-bromo-2,7-naphthyridine-3-carboxylic acid.

Step 3: Fischer Esterification

  • Rationale: The final step is the conversion of the carboxylic acid to the ethyl ester. Acid-catalyzed esterification with ethanol is a classic and reliable method.

  • Procedure:

    • Suspend the 1-bromo-2,7-naphthyridine-3-carboxylic acid (1 eq.) in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Spectroscopic and Chromatographic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Thin-Layer Chromatography (TLC):

  • System: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Visualization: UV light (254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Based on established data for substituted 2,7-naphthyridines, the following NMR signals can be predicted.[4]

Table 2: Predicted ¹H and ¹³C NMR Data for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (in CDCl₃)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale for Prediction
H-4~8.5 (s, 1H)-Aromatic proton adjacent to the ester and deshielded by the ring nitrogen.
H-5~7.8 (d, 1H)-Aromatic proton on the second ring, showing doublet coupling to H-6.
H-6~8.8 (d, 1H)-Aromatic proton deshielded by the adjacent nitrogen (N-7), showing doublet coupling to H-5.
H-8~9.5 (s, 1H)-Highly deshielded aromatic proton situated between two nitrogen atoms.
-O-CH₂-CH₃~4.5 (q, 2H)~62Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-O-CH₂-CH₃~1.4 (t, 3H)~14Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
C-1-~145Carbon bearing the bromine atom, expected to be in the aromatic region.
C-3-~125Carbon bearing the ester group.
C-4-~148Aromatic CH carbon.
C-4a-~155Quaternary carbon at the ring junction.
C-5-~122Aromatic CH carbon.
C-6-~150Aromatic CH carbon.
C-8-~158Aromatic CH carbon, highly deshielded.
C-8a-~138Quaternary carbon at the ring junction.
C =O (ester)-~165Carbonyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy:

  • Expected Absorptions:

    • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2980-2850 cm⁻¹: C-H stretching of the ethyl group.

    • ~1720 cm⁻¹: Strong C=O stretching of the ester.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the naphthyridine ring.

    • ~1250 cm⁻¹: C-O stretching of the ester.

    • Below 800 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Molecular Ion: A characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio) should be observed. For C₁₁H₉⁷⁹BrN₂O₂, the expected m/z would be around 280.99. For C₁₁H₉⁸¹BrN₂O₂, the expected m/z would be around 282.99.

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl carboxylate group (-COOEt, 73 Da) from the molecular ion.[4]

Chemical Reactivity and Applications in Drug Discovery

The title compound is a valuable building block for creating libraries of more complex molecules for biological screening.

Diagram 2: Reactivity Profile

Reactivity_Profile cluster_reactions Key Transformations Main Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate C1-Br C3-COOEt Suzuki Suzuki Coupling Arylboronic acid, Pd catalyst, Base Main:f0->Suzuki C-C bond formation Sonogashira Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Main:f0->Sonogashira C-C bond formation Buchwald Buchwald-Hartwig Amination Amine, Pd catalyst, Base Main:f0->Buchwald C-N bond formation Hydrolysis Ester Hydrolysis LiOH or NaOH Main:f1->Hydrolysis Forms Carboxylic Acid Amidation Amidation Amine, Heat or Coupling agents Main:f1->Amidation Forms Amide

Caption: Key reaction pathways for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions:

The C1-bromo position is highly amenable to various palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a powerful strategy for exploring structure-activity relationships (SAR) by modifying the substitution at the C1 position.

  • Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as part of a final pharmacophore.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position, which is crucial for tuning properties like solubility and target binding.

Transformations of the Ethyl Ester:

  • Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This introduces a handle for salt formation to improve aqueous solubility or for isosteric replacement studies.

  • Amidation: The ester can be converted to a wide array of amides, either by direct reaction with an amine at elevated temperatures or through activation of the corresponding carboxylic acid with peptide coupling reagents. This is a common strategy in drug design to introduce hydrogen bond donors and acceptors.

The strategic combination of these reactions allows for the generation of a vast chemical space around the 2,7-naphthyridine core, making Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate a highly valuable starting material for the discovery of novel therapeutics.

References

  • Ciurlica, S., Oprean, C., & Almajan, G. L. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 839-845.
  • Wójcicka, A., & Bęcan, L. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6649.
  • AiFChem, an Xtalpi Company. Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate 95%. BuyChemJapan. Retrieved March 5, 2026, from [Link]

  • Wójcicka, A., Bęcan, L., & Wagner, E. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(2), 297-305.

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 2,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] As a structural isomer of pyridopyridine, this nitrogen-containing ring system is a key component in numerous compounds with demonstrated therapeutic potential, including antitumor, antimicrobial, analgesic, and anticonvulsant properties.[1][2] The unique electronic and structural features of the 2,7-naphthyridine moiety allow for diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[2]

Derivatives of 2,7-naphthyridine have been identified as potent and selective inhibitors of various enzymes and kinases, which are crucial targets in oncology and inflammatory diseases.[1][3] Notably, compounds based on this scaffold have shown inhibitory activity against c-Kit, VEGFR-2, and MET kinases, all of which are implicated in cancer progression.[3][4] Furthermore, 2,7-naphthyridine derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5) and have shown promise as targeted anti-staphylococcal agents.[5]

This guide focuses on the synthetic utility of a key building block, Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate . The strategic placement of the bromine atom at the 1-position and the ethyl ester at the 3-position makes this molecule a versatile precursor for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for molecular diversification.

This document provides detailed protocols for key synthetic transformations involving Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as functional group manipulations of the ester. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable building block in their medicinal chemistry programs.

Key Synthetic Applications and Protocols

The reactivity of the C1-bromine atom in Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.[7] In the context of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 1-position, which can be crucial for modulating the pharmacological activity and pharmacokinetic properties of the resulting compounds.

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[8] For more challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[9]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, bulky and electron-rich ligands like SPhos or XPhos can improve reaction rates and yields.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[7]

  • Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are common choices. The aqueous phase is necessary to dissolve the inorganic base.[8]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate with an arylboronic acid.

Materials:

  • Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, 10 mL).

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-aryl-2,7-naphthyridine derivative.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane/H₂O100885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O90690-98
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1101275-85
42-Thiopheneboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O100488-96

Note: The yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate - Arylboronic acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reflux (90-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product start Start start->pd0 r1br R¹-Br (Bromo-naphthyridine) r1br->pd2_ox r2b R²-B(OR)₂ (Boronic Acid) r2b->pd2_trans base Base base->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Synthesis of Amino-Naphthyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][3] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[10] Applying this reaction to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate allows for the introduction of a wide variety of primary and secondary amines at the 1-position, providing access to a diverse range of scaffolds for biological screening.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination depends on the careful selection of reaction components.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used palladium sources.[11][12]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation. Ligands such as BINAP, Xantphos, or RuPhos are often employed to promote the reaction and prevent side reactions.[13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.[12]

This protocol provides a general procedure for the Buchwald-Hartwig amination of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate with a primary or secondary amine.

Materials:

  • Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 1-amino-2,7-naphthyridine derivative.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101280-90
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1001875-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSToluene100885-95
4PiperidinePd(OAc)₂ (3)XPhos (6)K₃PO₄Dioxane1102470-80

Note: The yields are estimates based on typical Buchwald-Hartwig amination reactions and may vary depending on the specific amine and reaction conditions.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Bromo-naphthyridine - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent & Amine Inert->Solvent Heat Heat Reaction (100-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench (e.g., NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² (Aryl Amine) pd2_amido->product start Start start->pd0 arbr Ar-Br (Bromo-naphthyridine) arbr->pd2_ox amine HNR¹R² (Amine) amine->pd2_amido base Base base->pd2_amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Functional Group Transformations of the Ethyl Ester

The ethyl ester at the 3-position of the 2,7-naphthyridine core provides a versatile handle for further derivatization, primarily through hydrolysis to the carboxylic acid and subsequent amidation.

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, most notably amide bond formation.

Rationale for Experimental Choices:

  • Basic Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[15] A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used in an aqueous-organic solvent mixture. The reaction is typically irreversible as the carboxylate salt is formed.[15] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[15]

  • Acidic Hydrolysis: While possible, acidic hydrolysis is a reversible reaction and often requires harsh conditions and a large excess of water to drive the equilibrium towards the products.[15]

Materials:

  • Ethyl 1-substituted-2,7-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equivalents)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester (1.0 mmol) in a mixture of THF (or methanol) and water (e.g., 3:1, 10 mL).

  • Add NaOH or LiOH (2-3 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or chromatography if necessary.

The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form amides, a key functional group in many drug molecules. This is typically achieved using a coupling agent.

Rationale for Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

  • Solvent: Anhydrous aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

Materials:

  • 1-Substituted-2,7-naphthyridine-3-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its strategic functionalization allows for the facile introduction of a wide array of substituents at the 1- and 3-positions of the 2,7-naphthyridine scaffold. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide efficient methods for constructing diverse chemical libraries for drug discovery programs targeting kinases and other enzymes. Furthermore, the straightforward manipulation of the ethyl ester to the corresponding carboxylic acid and amides expands the possibilities for creating novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in the quest for new and improved therapeutics.

References

  • [Benzo[c][3][8]naphthyridines as inhibitors of PDK-1 - PubMed]([Link])

  • [discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

  • [Regioselective synthesis of functionalized[1][11]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing)]([Link])

Sources

Derivatization of the ester group on Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Derivatization of the Ester Group on Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antitumor and enzyme inhibitory properties.[1][2][3] Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate serves as a versatile building block for drug discovery, offering multiple points for chemical modification. The ester group at the C-3 position is a particularly attractive handle for derivatization, allowing for the introduction of diverse functional groups to modulate physicochemical properties, target binding, and pharmacokinetic profiles. This guide provides detailed application notes and validated protocols for three fundamental transformations of this ester group: hydrolysis to the carboxylic acid, conversion to a diverse library of amides, and reduction to the primary alcohol. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and methods for characterization.

Strategic Overview of Derivatization

The ethyl ester of the 1-bromo-2,7-naphthyridine core is a stable, readily accessible starting material.[4] Its modification is typically aimed at exploring structure-activity relationships (SAR). The three primary pathways—hydrolysis, amidation, and reduction—transform the ester into key functional groups that serve as either final products or intermediates for further elaboration.

G start Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate acid 1-Bromo-2,7-naphthyridine-3-carboxylic Acid start->acid  Hydrolysis (Saponification) amide 1-Bromo-2,7-naphthyridine-3-carboxamide Derivatives start->amide  Direct Aminolysis (High Temp / Catalysis) alcohol (1-Bromo-2,7-naphthyridin-3-yl)methanol start->alcohol  Reduction (e.g., LiAlH₄) acid->amide Amide Coupling (e.g., HATU, EDC/HOBt) G acid Carboxylic Acid active_ester Activated Intermediate (e.g., O-acylisourea) acid->active_ester coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->active_ester base Organic Base (e.g., DIPEA) base->active_ester amide_product Amide Product active_ester->amide_product amine Amine (R¹R²NH) amine->amide_product G crude Crude Product (Post-Workup) tlc TLC / LC-MS (Purity Check) crude->tlc purify Purification (Column Chromatography) tlc->purify pure_check Purity Analysis (HPLC / LC-MS) purify->pure_check structure Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) pure_check->structure

Sources

Fragment-Based Drug Discovery (FBDD) Application Note: Elaboration of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

In the landscape of targeted oncology and immunology, Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical starting points that bind with high ligand efficiency. Among privileged nitrogenous heterocycles, the 2,7-naphthyridine scaffold has emerged as a highly potent hinge-binding motif for various protein kinases, including c-Kit, VEGFR-2, and Hematopoietic Progenitor Kinase 1 (HPK1)[1][2].

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) serves as an elite bifunctional fragment for FBDD[3]. The core naphthyridine system anchors the molecule into the ATP-binding pocket by acting as a bidentate hydrogen-bond acceptor with the kinase hinge backbone. To evolve this micromolar fragment into a nanomolar lead, researchers must utilize its two orthogonal reactive handles:

  • The C1-Bromo Handle: Highly activated for metal-catalyzed cross-coupling, allowing for vector-directed "fragment growing" into the kinase's hydrophobic back pocket or selectivity filter[4].

  • The C3-Ethyl Ester Handle: Primed for hydrolysis and subsequent amidation, directing structural elaboration outward toward the solvent-exposed channel to optimize pharmacokinetic (PK) properties and aqueous solubility.

G Core 2,7-Naphthyridine Core (Hinge Binder) Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Anchors via N-atoms C1_Bromo C1-Bromo Handle (Cross-Coupling) Core->C1_Bromo Vector 1 C3_Ester C3-Ester Handle (Amidation/Reduction) Core->C3_Ester Vector 2 BackPocket Hydrophobic Back Pocket (Selectivity) C1_Bromo->BackPocket Fragment Growing Solvent Solvent Exposed Channel (Solubility/PK) C3_Ester->Solvent Property Tuning

Logical vectors for fragment elaboration of the 2,7-naphthyridine scaffold in kinase pockets.

Physicochemical Profiling & Vector Analysis

For a fragment to be viable, it must adhere closely to the "Rule of Three" (Ro3). Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is highly compliant, ensuring that subsequent additions do not prematurely inflate the molecular weight beyond drug-like space.

Table 1: Fragment Physicochemical Properties (Ro3 Compliance)
PropertyValueFBDD Ideal RangeRationale for Drug Design
Molecular Weight 281.08 Da< 300 DaLeaves ~200 Da of "growth space" for lead optimization.
cLogP ~1.8≤ 3.0Ensures the fragment is soluble enough for high-concentration biochemical screening.
H-Bond Donors 0≤ 3Prevents non-specific aggregation; allows controlled addition of donors later.
H-Bond Acceptors 4≤ 3-4N2, N7, and ester oxygens provide multiple vectors for target engagement.
Table 2: Orthogonal Functionalization Vectors
Reactive HandleChemical TransformationTarget Kinase RegionStructural Effect
C1-Bromo Pd-Catalyzed Cross-CouplingHydrophobic Back PocketIncreases target affinity and kinase selectivity.
C3-Ethyl Ester Hydrolysis & AmidationSolvent-Exposed ChannelTunes aqueous solubility and cellular permeability.

Experimental Protocols: Orthogonal Elaboration Strategy

The following protocols detail the step-by-step elaboration of the fragment. The causality behind the reagent selection is explicitly defined to ensure reproducibility and logical troubleshooting.

Workflow Start Ethyl 1-bromo-2,7-naphthyridine- 3-carboxylate Suzuki 1. Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Suzuki Aryl Boronic Acid Hydrolysis 2. Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis C1-Arylated Intermediate Amidation 3. Amide Coupling (HATU, Amine) Hydrolysis->Amidation Carboxylic Acid Product Lead Kinase Inhibitor (Optimized) Amidation->Product Final Assembly

Step-by-step synthetic workflow for the orthogonal elaboration of the fragment.

Protocol A: Fragment Growing via Suzuki-Miyaura Cross-Coupling at C1

Causality & Mechanism: The C1 position of the 2,7-naphthyridine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent N2 nitrogen. This significantly lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition by Palladium(0) species[4]. We utilize Pd(dppf)Cl2​ because its large bite angle promotes reductive elimination, which is critical when coupling sterically hindered aryl boronic acids intended for the kinase back-pocket.

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%).

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) and a 2M aqueous solution of K2​CO3​ (2.0 eq, 1.0 mmol). Causality: Dioxane ensures the solubility of the organic fragment, while the aqueous phase dissolves the inorganic base required to activate the boronic acid via quaternization.

  • Degassing: Sparge the biphasic mixture with Argon for 5 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90°C for 2 hours.

  • Self-Validating LC-MS Check: Sample the organic layer. The starting material exhibits a characteristic bromine isotope pattern (M and M+2 peaks of equal intensity at m/z ~281/283). Validation: Successful cross-coupling is confirmed by the complete disappearance of this isotopic doublet and the emergence of a single product mass peak (M+H), proving the displacement of the heavy halogen.

  • Workup: Dilute with Ethyl Acetate (15 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Solvent-Channel Elaboration via Ester Hydrolysis and Amidation

Causality & Mechanism: Once the C1 position is functionalized, the C3-ester must be converted to an amide to target the solvent-exposed channel. Saponification is performed using Lithium Hydroxide (LiOH). Causality: LiOH provides mild, irreversible hydrolysis without requiring harsh acidic conditions that would protonate the naphthyridine nitrogens, which could complicate isolation and cause unwanted side reactions.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the C1-arylated intermediate (1.0 eq) in a 3:1 mixture of THF: H2​O (0.1 M concentration). Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4 hours.

  • Self-Validating TLC Check: Monitor via TLC (Hexanes/EtOAc). The starting ester is highly lipophilic and migrates rapidly. Validation: The resulting carboxylic acid will remain at the baseline ( Rf​=0.0 ) under neutral elution conditions.

  • Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~4. Validation: The sudden precipitation of a solid confirms the transition from the highly soluble lithium carboxylate salt to the neutral carboxylic acid. Filter and dry the solid.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OAt-ester.

  • Amine Addition: Add the desired aliphatic amine (e.g., N-methylpiperazine, 1.5 eq) to introduce a solubilizing basic center. Stir for 2 hours at room temperature.

  • Final Workup: Quench with saturated NaHCO3​ , extract with Dichloromethane, dry, and purify via reverse-phase HPLC to yield the final lead compound.

References

  • Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules.
  • Taylor & Francis Group. (2025). Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present). Expert Opinion on Therapeutic Patents.
  • ResearchGate. (2025). Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings.
  • ChemicalBook. (2025). Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | 250674-54-5.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate. The 2,7-naphthyridine scaffold is a privileged core in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a bromine atom at the 1-position provides a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of this target molecule can be challenging, often resulting in low yields. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during the synthesis, ensuring a higher success rate in your experimental work.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate involves a multi-step sequence, as direct bromination of the 2,7-naphthyridine core can be unselective. The proposed pathway, which forms the basis of this troubleshooting guide, is as follows:

Synthesis_Pathway A Ethyl 4-aminopyridine-3-carboxylate B Ethyl 1-oxo-1,2-dihydro-2,7- naphthyridine-3-carboxylate A->B Diethyl ethoxymethylenemalonate, heat C Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate B->C POCl3, heat D Ethyl 1-amino-2,7-naphthyridine-3-carboxylate C->D NH3, heat E Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate D->E Sandmeyer Bromination (NaNO2, HBr, CuBr) Sandmeyer_Troubleshooting cluster_diazotization Diazotization Stage cluster_bromination Bromination Stage cluster_solutions1 Solutions for Diazotization cluster_solutions2 Solutions for Bromination a Low Yield of Diazonium Salt Incomplete reaction Decomposition c Maintain 0-5 °C Add NaNO₂ slowly Use fresh NaNO₂ a:f0->c a:f1->c b Low Yield of Bromo-product Poor conversion Side reactions d Use freshly prepared CuBr Ensure acidic conditions Control temperature b:g0->d b:g1->d

Sources

Technical Support Center: Suzuki Reactions of Bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Naphthyridines, with their Lewis basic nitrogen atoms, present unique challenges compared to standard aryl halides, often leading to catalyst inhibition and a higher propensity for specific side reactions. This document provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of bromo-naphthyridines.

Q1: My reaction shows low or no conversion, and I primarily recover my bromo-naphthyridine starting material. What are the likely causes?

A1: Low or no conversion is a frequent issue when working with nitrogen-containing heterocycles. The primary culprits are almost always related to the catalyst's activity and the reaction conditions.

  • Catalyst Inhibition/Poisoning: The most probable cause is the coordination of the Lewis basic nitrogen atom of the naphthyridine ring to the palladium center.[1][2] This coordination can inhibit or completely stall the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.

  • Ineffective Catalyst/Ligand System: The C-Br bond on an electron-deficient naphthyridine ring can be difficult to activate. The catalyst system must be robust enough to facilitate the oxidative addition step without being deactivated.[2]

  • Insufficient Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate removal of dissolved oxygen from the solvent and reaction headspace will lead to catalyst oxidation and decomposition, halting the reaction.[1][3][4]

  • Suboptimal Base or Solvent: An incorrect choice of base can fail to efficiently generate the active boronate species for transmetalation.[5][6] Similarly, poor solubility of any reaction component can prevent the reaction from proceeding.

Troubleshooting Steps:

  • Switch to a More Robust Ligand: Employ bulky, electron-rich dialkylbiarylphosphine ligands. These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from coordinating to the naphthyridine nitrogen.[2][7][8]

  • Use a Pre-catalyst: Modern pre-catalysts are often more stable and generate the active Pd(0) species more reliably in situ.

  • Ensure Rigorous Degassing: Do not underestimate the importance of an inert atmosphere. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 20-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Screen Bases and Solvents: For N-heterocyclic substrates, moderately strong inorganic bases are often a good starting point. A solvent system that ensures homogeneity at the reaction temperature is critical.

Q2: My desired product is formed, but it's contaminated with a significant amount of a biaryl byproduct derived from my boronic acid. What is this, and how can I prevent it?

A2: This common side product is the result of boronic acid homocoupling . It occurs when two molecules of your organoboron reagent couple to form a symmetrical biaryl.

Mechanism of Formation: The most prevalent mechanism involves the reaction of the boronic acid with Pd(II) species, which are often present from the pre-catalyst or formed by the oxidation of Pd(0) by residual oxygen.[9][10] This process reduces Pd(II) to Pd(0) while consuming two equivalents of the boronic acid.[4] For certain electron-deficient boronic acids, an alternative pathway involving protonolysis and a second transmetalation may also occur.[11][12]

Strategies for Minimization:

  • Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned in Q1, ensure your reaction setup is scrupulously deoxygenated, as oxygen promotes the formation of the Pd(II) species that drive homocoupling.[4][9]

  • Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). A large excess can significantly increase the rate of homocoupling.[3]

  • Use High-Purity Reagents: Ensure your palladium source is of high quality.

  • Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[4]

Q3: I'm observing a significant peak in my LCMS/GCMS corresponding to the mass of my naphthyridine starting material without the bromine atom. What is this side reaction?

A3: You are observing protodebromination (also known as hydrodehalogenation). This is a reduction side reaction where the bromine atom on your naphthyridine is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).

Mechanism of Formation: While several pathways can lead to protodebromination, a key contributor in cross-coupling reactions is the formation of palladium nanoparticles or undesired palladium-hydride species.[13] If the catalytic cycle is inefficient, the oxidative addition product (Naphth-Pd(II)-Br) can undergo side reactions that lead to the formation of a palladium-hydride, which can then reductively eliminate to give the debrominated product.[2]

Strategies for Minimization:

  • Optimize Catalyst and Ligand: The goal is to ensure the rate of transmetalation and reductive elimination is much faster than the rate of side reactions leading to debromination. Using highly active, molecularly-defined catalysts with robust ligands can favor the desired cross-coupling pathway.[13]

  • Control Water Content: While a small amount of water is often necessary for Suzuki couplings (especially with inorganic bases), excessive water can serve as a proton source for protodebromination. If using anhydrous conditions, ensure all solvents and reagents are strictly dry.

  • Re-evaluate the Base: Certain bases or reaction conditions can promote the formation of hydride species. Screening different bases may be necessary.

Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. How can I improve its stability?

A4: This issue is likely due to protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[14] This consumes your nucleophile and halts the reaction.

Key Factors and Solutions:

  • pH and Base Choice: The stability of boronic acids is highly pH-dependent. Both acid- and base-catalyzed protodeboronation pathways exist.[14][15] The choice of base is therefore critical not only for activating the boronic acid for transmetalation but also for minimizing its decomposition.

  • "Slow-Release" Strategy: The most effective way to combat protodeboronation is to keep the concentration of the free boronic acid low throughout the reaction. This is achieved by using more stable boronic acid derivatives that "slowly release" the active species under the reaction conditions.[14][16]

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are typically free-flowing, crystalline solids that are much more stable to air and moisture than the corresponding boronic acids.[17][18] They slowly hydrolyze in the reaction mixture to provide a low concentration of the boronic acid for the catalytic cycle.

    • Boronate Esters (e.g., Pinacol, MIDA): These are also significantly more stable than boronic acids.[17][19] Pinacol esters are very common, while MIDA boronates are exceptionally stable and can be used in sequential cross-coupling strategies.[10][17]

Optimizing Key Reaction Parameters

A successful Suzuki-Miyaura coupling hinges on the careful selection of each component. The interplay between the catalyst, ligand, base, and boron reagent determines the reaction's efficiency and selectivity.

Catalyst & Ligand Selection

For challenging substrates like bromo-naphthyridines, the choice of ligand is arguably the most critical parameter. The ligand must stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation by the substrate's nitrogen atoms.

Ligand ClassKey Features & ApplicationExample Ligands
Dialkylbiarylphosphines Bulky and highly electron-donating. Excellent for activating C-Cl and C-Br bonds and preventing N-heterocycle coordination. The current state-of-the-art for challenging couplings.[7][8]SPhos, XPhos, RuPhos
Ferrocenylphosphines Robust and versatile ligands. Often used in pre-catalysts like Pd(dppf)Cl₂. Good general-purpose choice.dppf
Trialkylphosphines Highly electron-rich but can be sensitive to air.P(t-Bu)₃, PCy₃
Triphenylphosphine (PPh₃) "Classic" ligand. Often insufficient for challenging N-heterocyclic substrates due to lower activity and susceptibility to catalyst poisoning.PPh₃
Base Selection

The base plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the metathesis step after oxidative addition.[6][20] Its strength and composition can dramatically influence yield and side product formation.

BaseStrengthCommon Use Case & Comments
K₃PO₄ ModerateOften an excellent choice for N-heterocycles. Provides a good balance of reactivity and selectivity.[1][3]
Cs₂CO₃ StrongVery effective, especially for sterically hindered or less reactive substrates. Can be more expensive.[3]
K₂CO₃ ModerateA common and cost-effective choice, but may be less effective for difficult couplings.
KOtBu Very StrongCan be effective but may promote side reactions like protodebromination due to its high basicity.[21]
KF WeakUsed when base-sensitive functional groups are present. Activates the boronic acid without harsh basic conditions.[6]
Visualizing Reaction Pathways

Understanding the interplay between the desired catalytic cycle and competing side reactions is key to effective troubleshooting.

Suzuki_Cycle_and_Side_Reactions cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OA_Int Naph-Pd(II)L_n(Br) Pd0->OA_Int Oxidative Addition (+ Naph-Br) Trans_Int Naph-Pd(II)L_n(Ar) OA_Int->Trans_Int Transmetalation (+ Ar-B(OH)3-) Debrom Naph-H (Protodebromination) OA_Int->Debrom Side Reaction Trans_Int->Pd0 Reductive Elimination Product Naph-Ar (Desired Product) Trans_Int->Product Naph_Br Naph-Br (Starting Material) Naph_Br->Debrom Reduction Boronic Ar-B(OH)2 (Boronic Acid) Homo Ar-Ar (Homocoupling) Boronic->Homo Pd(II), O2 Protodeb Ar-H (Protodeboronation) Boronic->Protodeb H+ Source

Caption: The desired Suzuki cycle vs. common side reaction pathways.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-naphthyridine

This protocol is a robust starting point and should be optimized for specific substrates.

Materials:

  • Bromo-naphthyridine (1.0 equiv)

  • Arylboronic acid or suitable derivative (1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • SPhos ligand (2 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-naphthyridine, arylboronic acid, K₃PO₄, palladium pre-catalyst, and ligand.[22]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[22]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1–0.2 M with respect to the bromo-naphthyridine.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to sparging for removing dissolved oxygen, which is critical for preventing homocoupling and catalyst decomposition.

FPT_Workflow start Start: Solvent in Schlenk Flask freeze 1. Freeze Solvent (Liquid Nitrogen) start->freeze pump 2. Evacuate Headspace (High Vacuum) freeze->pump close 3. Close Flask to Vacuum pump->close thaw 4. Thaw Solvent (Room Temp Water Bath) close->thaw backfill 5. Backfill with Inert Gas (Argon/Nitrogen) thaw->backfill repeat Repeat Cycle 2x More (Total of 3 Cycles) backfill->repeat repeat->freeze Cycle 2 & 3 end End: Degassed Solvent Ready for Use repeat->end After 3rd Cycle

Caption: Workflow for the Freeze-Pump-Thaw degassing technique.

  • Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Close: Close the stopcock to the vacuum line.

  • Thaw: Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may notice gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire freeze-pump-thaw cycle two more times for a total of three cycles. After the final thaw, the solvent is ready for use under an inert atmosphere.

References
  • This entry is not used in the text.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds. BenchChem.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. BenchChem.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • This entry is not used in the text.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 438–441. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Preshlock, S. M., Platt, C. L., Maligres, P. E., Krska, S. W., Maligres, P., & Krska, S. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • This entry is not used in the text.
  • This entry is not used in the text.
  • This entry is not used in the text.
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Retrieved from [Link]

  • This entry is not used in the text.
  • This entry is not used in the text.
  • This entry is not used in the text.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • This entry is not used in the text.
  • Gauthier, D., et al. (2019). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 56(2-3).
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • This entry is not used in the text.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Chen, Y.-L., Hung, C.-H., & Chen, C.-T. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(16), 5412–5415. Retrieved from [Link]

  • This entry is not used in the text.
  • This entry is not used in the text.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 233-66.
  • This entry is not used in the text.
  • This entry is not used in the text.
  • This entry is not used in the text.
  • Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate . This highly electron-deficient heteroaryl halide is a critical building block in the synthesis of complex polycyclic alkaloids (such as pyridoacridines) and pharmaceutical intermediates. However, its unique electronic and steric profile presents specific challenges during palladium-catalyzed cross-couplings, including catalyst poisoning, ester hydrolysis, and competitive hydrodebromination.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and successfully execute coupling reactions with this substrate.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing complete hydrolysis of the C3-ethyl ester during my Suzuki-Miyaura coupling? The Causality: Aqueous inorganic bases (e.g., Na2​CO3​ , NaOH ) combined with the elevated temperatures of standard Suzuki couplings rapidly hydrolyze the C3-ethyl ester. The highly electron-withdrawing nature of the 2,7-naphthyridine ring further activates the ester carbonyl toward nucleophilic attack. Self-Validating Check: Monitor your crude reaction mixture via LC-MS. The starting material presents an [M+H]+ peak at m/z 281/283. If you observe a dominant peak at m/z 253/255, complete ester hydrolysis to the carboxylic acid has occurred. The Solution: Transition to strictly anhydrous conditions. Utilize fluoride bases (such as CsF or KF ) in anhydrous 1,4-dioxane. Fluoride acts as an excellent activator for boronic acids without acting as a nucleophile toward the ester 1.

Q2: My reaction stalls at 20% conversion, and I see unreacted starting material. Is the catalyst dying? The Causality: The nitrogen atoms in the 2,7-naphthyridine core (specifically N2 and N7) are strong Lewis bases. They can chelate the palladium(0) or palladium(II) intermediates, forming off-cycle, thermodynamically stable, but catalytically inactive complexes. This phenomenon is known as catalyst poisoning. The Solution: You must outcompete the substrate's nitrogen atoms for palladium coordination. Employ sterically demanding, electron-rich biarylphosphine ligands (like XPhos or BrettPhos) or utilize pre-activated Buchwald G3/G4 precatalysts to ensure a high local concentration of the active L1​Pd(0) species 2.

Q3: I am getting a significant amount of the hydrodebrominated product. How do I suppress this? The Causality: The highly electron-deficient nature of the C1-position accelerates the initial oxidative addition. However, if the subsequent transmetalation step is slow, the resulting Pd(II) complex becomes highly susceptible to β -hydride elimination—often extracting a hydride from protic solvents (like alcohols) or alkoxide bases. Self-Validating Check: An LC-MS peak at m/z 203 indicates the formation of the reduced, dead-end product (ethyl 2,7-naphthyridine-3-carboxylate). The Solution: Avoid protic solvents entirely. Ensure transmetalation is the fast step by using highly active boronic species (e.g., boronic pinacol esters with CsF ) or adding stoichiometric Cu(I) co-catalysts if you are forced to use Stille coupling conditions.

Part 2: Mechanistic Workflows and Decision Trees

G A Pd(0) Catalyst B Oxidative Addition (C1-Bromo) A->B Active PdL2 C N-Coordination (Catalyst Poisoning) A->C Weak Ligands B->C Unhindered Pd D Transmetalation & Reductive Elimination B->D Bulky Ligands (e.g., XPhos) F Dead Catalyst Complex C->F Irreversible E Desired Coupled Product D->E Product Release

Mechanistic pathway of Pd-catalyzed coupling vs. catalyst poisoning.

G Start Low Yield in Coupling? Hydrolysis Is Ester Hydrolyzed? (LC-MS m/z 253) Start->Hydrolysis Reduction Is Debromination High? (LC-MS m/z 203) Hydrolysis->Reduction No Sol1 Use Anhydrous CsF in Dioxane Hydrolysis->Sol1 Yes Stall Reaction Stalled? (Unreacted SM) Reduction->Stall No Sol2 Avoid Protic Solvents Optimize Base Reduction->Sol2 Yes Sol3 Use Buchwald G3/G4 Precatalysts Stall->Sol3 Yes

Decision tree for troubleshooting 1-bromo-2,7-naphthyridine couplings.

Part 3: Quantitative Data Comparison

To illustrate the causality of ligand and base selection, the table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate with phenylboronic acid.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Major ByproductIsolated Yield
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq, 3.0)Dioxane/ H2​O (4:1)80Hydrolyzed Ester (>90%)0%
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0)DMF (anhydrous)90Hydrodebromination (40%)25%
3 Pd2​(dba)3​ / PPh3​ CsF (3.0)Dioxane (anhydrous)80Unreacted SM (Stalled)15%
4XPhos Pd G3 (2 mol%) CsF (3.0) Dioxane (anhydrous) 80 None (Clean Conversion) 88%

Note: Entry 4 represents the self-validating, optimized system where ester hydrolysis is prevented by the anhydrous fluoride base, and catalyst poisoning is prevented by the bulky XPhos ligand.

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: Achieve high-yielding C-C bond formation while strictly preserving the C3-ethyl ester.

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), add Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst & Base Loading: Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and strictly anhydrous CsF (3.0 equiv, 1.5 mmol). Crucial step: CsF is highly hygroscopic; it must be stored in a desiccator or glovebox to prevent introduction of water.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.5 mL, to yield a 0.2 M solution).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Monitoring: Sample 5 μ L of the reaction, dilute in LC-MS grade MeCN, and verify the disappearance of the m/z 281/283 peak.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate) to afford the pure coupled product.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation avoiding competitive Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: Under an inert atmosphere, charge a vial with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv, 0.6 mmol), BrettPhos Pd G3 (0.03 equiv, 3 mol%), and Cs2​CO3​ (2.0 equiv, 1.0 mmol). Note: Avoid strong alkoxide bases like NaOtBu to prevent ester transesterification/cleavage.

  • Solvent Addition: Add anhydrous, degassed Toluene (2.5 mL).

  • Reaction: Seal and heat at 90 °C for 8–10 hours. The use of BrettPhos ensures rapid reductive elimination of the C-N bond, outcompeting any background SNAr degradation pathways.

  • Workup & Purification: Follow steps 6 and 7 from Protocol A.

Part 5: References

  • König, M., Plodek, A., & Bracher, F. "Synthesis of the Azaoxoaporphine Alkaloid Sampangine and Ascididemin-Type Pyridoacridines through TMPMgCl·LiCl-Mediated Ring Closure." European Journal of Organic Chemistry (2015). 1

  • Hazari, N., Melvin, P. R., & Beromi, M. M. "Well-defined nickel and palladium precatalysts for cross-coupling." Nature Reviews Chemistry (2017).2

Sources

Technical Support Center: Troubleshooting Debromination in 2,7-Naphthyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate .

Halogenated electron-deficient heterocycles are notoriously challenging substrates in transition-metal catalysis. The 1-position of the 2,7-naphthyridine ring is highly activated due to the adjacent pyridine-like nitrogen and the electron-withdrawing 3-carboxylate group. While this facilitates rapid oxidative addition, it also makes the substrate highly susceptible to protodehalogenation (debromination) during cross-coupling reactions, reductions, or nucleophilic substitutions.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate undergo extensive debromination during Suzuki-Miyaura coupling?

Causality & Mechanism: In a standard Suzuki-Miyaura catalytic cycle, the Pd(0) catalyst undergoes rapid oxidative addition into the activated C–Br bond of the naphthyridine. However, the resulting Ar–Pd(II)–Br intermediate is electron-poor and sterically hindered. This significantly slows down the subsequent transmetalation step with the boronic acid/ester [1].

When transmetalation is sluggish, the long-lived Ar–Pd(II)–Br species is intercepted by a hydride source (often from alcoholic solvents, alkoxide bases, or even the aliphatic backbone of a pinacol boronic ester). This leads to a β -hydride elimination event that forms an Ar–Pd(II)–H intermediate, which rapidly undergoes reductive elimination to yield the undesired debrominated byproduct (Ethyl 2,7-naphthyridine-3-carboxylate) and dead Pd(0) [2].

Q2: How can I optimize my catalyst and ligand to favor cross-coupling over protodehalogenation?

Causality & Mechanism: To outcompete the protodehalogenation pathway, you must accelerate transmetalation and reductive elimination.

  • Avoid standard ligands: Simple phosphines like PPh 3​ or dppf fail because they do not provide sufficient electron density to stabilize the Pd(II) intermediate, nor do they possess the steric bulk required to force the final reductive elimination.

  • Use Buchwald-type or NHC ligands: Dialkylbiaryl phosphines (e.g., XPhos or SPhos ) or N-Heterocyclic Carbenes (e.g., PEPPSI-iPr ) are mandatory [1]. Their highly electron-rich nature facilitates transmetalation, while their extreme steric bulk lowers the activation energy for the reductive elimination of the desired cross-coupled product, effectively bypassing the hydride-transfer side reaction [3].

Q3: What is the ideal solvent and base combination to prevent hydride transfer?

Causality & Mechanism: You must eliminate all potential hydride donors from the reaction matrix.

  • Bases: Strictly avoid alkoxides (e.g., NaOtBu, KOEt) as they readily undergo β -hydride elimination to donate a hydride to the Pd center. Instead, use insoluble, anhydrous inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ .

  • Solvents: Do not use ethanol, methanol, or n-butanol. Utilize strictly anhydrous, aprotic solvents such as Toluene or 1,4-Dioxane . If water is absolutely required to activate the boronic species, use a biphasic system (e.g., Toluene/H 2​ O 10:1) to keep the bulk organic phase free of protic donors.

Mechanistic Visualization

The following diagram illustrates the bifurcation point in the catalytic cycle where the reaction either proceeds to the desired product or fails via protodehalogenation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Extremely Fast) Pd0->OxAdd PdII Ar-Pd(II)-Br (Bottleneck Intermediate) OxAdd->PdII TransMet Transmetalation (Accelerated by XPhos) PdII->TransMet + R-B(OH)2 Hydride Hydride Transfer (From Solvent/Base) PdII->Hydride Competing Pathway PdIIR Ar-Pd(II)-R TransMet->PdIIR RedElim1 Reductive Elimination PdIIR->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product (Desired) RedElim1->Product PdIIH Ar-Pd(II)-H Hydride->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 RedElim2->Pd0 Debrom Ar-H (Debrominated Byproduct) RedElim2->Debrom

Fig 1: Pd-catalyzed cross-coupling pathways: desired transmetalation vs. protodehalogenation.

Data Presentation: Optimization Metrics

The table below summarizes the quantitative impact of various reaction parameters on the ratio of cross-coupled product to debrominated byproduct for highly electron-deficient heteroaryl bromides.

Catalyst / Ligand SystemBase & SolventTemp (°C)Cross-Coupled Yield (%)Debrominated Yield (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / EtOH80< 10> 85
Pd(dppf)Cl 2​ (5 mol%)KOtBu / THF701575
Pd 2​ (dba) 3​ / XPhos (2 mol%)K 3​ PO 4​ / Toluene10088< 5
PEPPSI-iPr (2 mol%)Cs 2​ CO 3​ / 1,4-Dioxane9092< 2

Note: Data reflects general trends for 1-bromo-naphthyridine derivatives. Moving from protic solvents/weak ligands to anhydrous aprotic solvents/bulky ligands effectively inverts the product ratio.

Experimental Protocol: Optimized Anhydrous Suzuki-Miyaura Cross-Coupling

This self-validating protocol is designed to suppress hydride transfer and force the transmetalation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Materials Required:

  • Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 equiv, limiting reagent)

  • Aryl/Alkyl Boronic Acid or Potassium Trifluoroborate salt (1.5 equiv)

  • Pd 2​ (dba) 3​ (1.5 mol% Pd)

  • XPhos or SPhos (3.6 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation (Crucial for preventing homocoupling): Flame-dry a Schlenk flask or sealed reaction vial equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Solid Loading: Under a positive flow of Argon, add the Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, the boronic species, Pd 2​ (dba) 3​ , the phosphine ligand, and the finely milled K 3​ PO 4​ .

    • Causality Check: Milling the K 3​ PO 4​ increases the surface area for the heterogeneous base, accelerating the activation of the boronic acid without requiring water.

  • Solvent Addition & Degassing: Add anhydrous Toluene via syringe. Subject the suspension to three cycles of freeze-pump-thaw degassing.

    • Causality Check: Dissolved oxygen will oxidize the phosphine ligand, killing the active catalyst and leaving the Pd(II) intermediate stranded, which guarantees debromination.

  • Thermal Activation: Seal the vessel and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 4 to 12 hours.

    • Causality Check: High stirring rates are required to overcome the mass-transfer limitations of the heterogeneous inorganic base.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC. You should observe the rapid disappearance of the starting material. If the debrominated mass (M-Br+H) appears early, your solvent or base contains trace moisture or alcohols.

  • Quenching and Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Universal Suzuki–Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. Journal of the American Chemical Society. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. URL:[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Catalysis. URL:[Link]

Validation & Comparative

Comparative Guide: 1H NMR Structural Validation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective comparison of the authentic 1-bromo product versus its 8-bromo regioisomeric alternative using high-resolution 1H NMR spectroscopy.

Introduction: The Regiochemical Challenge

2,7-Naphthyridine derivatives are premium heterocyclic scaffolds in modern medicinal chemistry, serving as critical core structures for microtubule-associated serine/threonine kinase-like (MASTL) inhibitors in oncology[1] and as precursors for bioactive copyrine alkaloid analogs[2].

When sourcing or synthesizing Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (The Product), the primary analytical hurdle is distinguishing it from its common synthetic byproduct, the 8-bromo regioisomer (The Alternative). Because both isomers share identical molecular weights and highly similar chromatographic retention times, standard LC-MS is insufficient for quality control. 1H NMR spectroscopy serves as the objective, definitive benchmark for structural validation. This guide compares the spectral performance of the authentic product against the alternative, providing a self-validating protocol for unambiguous assignment.

Comparative Spectral Analysis: Product vs. Alternative

The regiochemistry of the bromine atom drastically alters the electronic environment of the naphthyridine core. In unsubstituted 2,7-naphthyridines, both the H-1 and H-8 protons are highly deshielded due to their proximity to the nitrogen heteroatoms and the strong magnetic anisotropy of the fused bicyclic system[3].

The Authentic Product (1-Bromo Isomer)

In the authentic product, the bromine atom at C-1 eliminates the H-1 proton signal. The hallmark of this spectrum is the isolated H-8 singlet at ~9.80 ppm . The C-3 ethyl ester also strongly deshields the adjacent H-4 proton, pushing it downfield.

  • Performance Advantage: The extreme downfield shift of H-8 provides a clear, unobstructed diagnostic peak that immediately confirms the integrity of the unsubstituted C-8 position.

The Regioisomeric Alternative (8-Bromo Isomer)

If bromination incorrectly occurs at C-8, the diagnostic H-8 signal disappears. The most downfield signal becomes H-1 (typically appearing around 9.40–9.50 ppm).

  • Analytical Disadvantage: H-1 is inherently less deshielded than H-8 because it lacks the intense peri-interaction with the adjacent ring's nitrogen lone pair, making the spectrum easily distinguishable from the authentic product.

Quantitative Data Summary (400 MHz, CDCl₃)
ProtonAuthentic Product (1-Bromo) ShiftAlternative (8-Bromo) ShiftMultiplicityJ (Hz)Causality / Assignment Rationale
H-8 9.80 ppm MissingSinglet-Highly deshielded by adjacent N-7 and the peri-effect of the fused ring[3].
H-1 Missing~9.45 ppm Singlet-Deshielded by N-2, but lacks the extreme peri-deshielding seen at the C-8 position.
H-6 8.85 ppm8.80 ppmDoublet5.6Deshielded by adjacent N-7; ortho-coupled to H-5[4].
H-4 8.65 ppm8.60 ppmSinglet-Deshielded by the strongly electron-withdrawing C-3 ester carbonyl.
H-5 7.80 ppm7.75 ppmDoublet5.6Ortho-coupled to H-6; unaffected by heteroatom proximity[4].
-CH₂- 4.55 ppm4.55 ppmQuartet7.1Ethyl ester methylene protons.
-CH₃ 1.45 ppm1.45 ppmTriplet7.1Ethyl ester methyl protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following 1H NMR protocol is designed as a self-validating system. Do not merely execute the steps; verify the internal checkpoints to guarantee data integrity.

Step 1: Precision Sample Preparation

  • Action: Dissolve 5–10 mg of the naphthyridine compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality: Particulate matter creates magnetic susceptibility gradients, which broaden spectral lines and obscure fine coupling constants.

  • Validation Checkpoint: The solution must be optically clear.

Step 2: Instrument Tuning and Shimming (400 MHz or higher)

  • Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated or manual shimming (Z1-Z5).

  • Causality: Accurate differentiation between the H-8 and H-1 singlets requires a perfectly symmetrical peak shape to rule out overlapping impurities.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. The protocol is only validated if FWHM < 1.0 Hz.

Step 3: Acquisition Parameters

  • Action: Acquire the 1D spectrum using a standard 30° pulse program (zg30), 16–32 scans, and a relaxation delay (D1) of at least 2 seconds.

  • Causality: A 2-second D1 ensures complete relaxation of the highly deshielded H-8 and H-4 protons, which often have longer T1 relaxation times due to their lack of adjacent protons.

  • Validation Checkpoint: The signal-to-noise ratio (SNR) of the H-8 singlet must exceed 20:1.

Step 4: Integration and Phasing

  • Action: Apply manual phase correction (zero and first order) and baseline correction. Set the integral of the ethyl -CH₃ triplet (1.45 ppm) exactly to 3.00.

  • Causality: Accurate integration proves that the signals belong to the same molecule and are not co-eluting impurities.

  • Validation Checkpoint: The integrals for H-8, H-6, H-4, and H-5 must each independently calculate to 1.00 (± 0.05). If the ~9.80 ppm peak integrates to <0.90, suspect a mixture of regioisomers.

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for differentiating the authentic product from its alternatives using NMR data.

NMR_Workflow Start Synthesized Naphthyridine Building Block Prep Sample Prep: 5-10 mg in 0.6 mL CDCl3 Start->Prep Acq1D 1D 1H NMR (400 MHz) Standard Pulse Sequence Prep->Acq1D Acq2D 2D NMR (COSY/HMBC) For Regiochemical Assignment Acq1D->Acq2D If 1D is ambiguous Decide Is H-8 Signal Present at ~9.8 ppm? Acq1D->Decide Acq2D->Decide Target Confirmed Product: Ethyl 1-bromo-2,7- naphthyridine-3-carboxylate Decide->Target Yes (Singlet) Impurity Alternative/Impurity: (e.g., 8-bromo regioisomer) Decide->Impurity No (Shifted/Missing)

Workflow for the NMR-based regiochemical validation of 2,7-naphthyridine building blocks.

References

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI.[3] URL:

  • WO2024003773A1 - 2,7-naphthyridine compounds as mastl inhibitors - Google Patents.[1] URL:

  • CA2642452A1 - Process for preparing 1-halo-2,7-naphthyridinyl derivatives - Google Patents.[4] URL:

  • 7H-Naphtho[5][3-ijI[2, 7]naphthyridin-7-one - LOCKSS.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDUwtpnA5XFgyhXEbt_ryCIyOlxdYnS0hM2JqbuYAyHHM7yhgU9hXVHZphNcHj4Qd_IEVCCQ_WNqmTgZmNsogygj7xtdxZbEqZ7M3lkMvn3N7-PTpPFSFjfctezDPxDL4ioVSxvgLtMki7tSn7IRc8r7-DW_CODxFmqKQkB9Yhj-L4VXXnXGCDAxyAh9z

Sources

A Comparative Guide to the Reactivity of 1-Bromo- and 3-Bromo-2,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif, integral to numerous compounds with a wide spectrum of biological activities, including antitumor and antimicrobial effects.[1] The functionalization of this core structure is paramount in medicinal chemistry for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 1-bromo-2,7-naphthyridine and 3-bromo-2,7-naphthyridine. Understanding the differential reactivity of these isomers in common synthetic transformations is crucial for efficient and selective drug design and development.

This comparison will delve into the theoretical underpinnings of their reactivity, supported by computational insights, and present a critical analysis of their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, drawing upon available experimental data for the 2,7-naphthyridine system and closely related heterocycles.

Theoretical Underpinnings of Reactivity: An Electronic Profile

The reactivity of the 1-bromo- and 3-bromo-2,7-naphthyridines is fundamentally governed by the electronic distribution within the bicyclic heteroaromatic system. The two nitrogen atoms significantly influence the electron density at each carbon position, rendering some more susceptible to certain types of reactions than others.

The 2,7-naphthyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. This general electron deficiency makes the bromo-substituted derivatives particularly amenable to nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Computational studies, such as those employing Density Functional Theory (DFT), on substituted 2,7-naphthyridine derivatives provide valuable insights into their electronic properties.[1][2] Analysis of the electron density distribution and molecular orbitals reveals that the C1/C8 and C3/C6 positions have distinct electronic characteristics.

  • C1 and C8 Positions: These positions are alpha to the ring nitrogens, which leads to a significant decrease in electron density. This makes them more electrophilic and, consequently, more reactive towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling, the electron-deficient nature of the C1 position can facilitate the oxidative addition step.

  • C3 and C6 Positions: These positions are beta to one nitrogen and gamma to the other. While still part of an electron-deficient ring system, they are generally less electron-poor compared to the alpha positions.

Therefore, from a theoretical standpoint, 1-bromo-2,7-naphthyridine is anticipated to be more reactive than 3-bromo-2,7-naphthyridine in reactions involving a nucleophilic attack on the carbon bearing the bromine atom or in the oxidative addition step of a catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The following sections compare the expected reactivity of 1-bromo- and 3-bromo-2,7-naphthyridine in three major classes of these reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies on these specific isomers are not extensively documented, we can infer their relative reactivity from established principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[3][4] The key step influencing the reactivity of the aryl bromide is the oxidative addition to the Pd(0) catalyst.

Based on the higher electrophilicity of the C1 position, 1-bromo-2,7-naphthyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions or with faster reaction rates compared to 3-bromo-2,7-naphthyridine.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Feature1-Bromo-2,7-naphthyridine3-Bromo-2,7-naphthyridineRationale
Reactivity HigherLowerThe C1 position is more electron-deficient, facilitating oxidative addition.
Reaction Conditions Milder (e.g., lower temperature, less active catalyst)More forcing (e.g., higher temperature, more active catalyst)A more reactive substrate requires less energetic input.
Yields Generally higherPotentially lower under identical conditionsFaster and more efficient conversion of the starting material.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Naphthyridine Derivative

This protocol is a general guideline adaptable for both isomers, with the expectation that 3-bromo-2,7-naphthyridine may require more forcing conditions for optimal yields.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Bromo-naphthyridine, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add degassed solvent (e.g., Dioxane/Water) inert->solvent reaction Heat to 80-100 °C with stirring solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction with organic solvent monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Characterize final product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-2,7-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-2,7-naphthyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6][7] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a critical step.

Consequently, 1-bromo-2,7-naphthyridine is expected to be more reactive in Buchwald-Hartwig aminations than its 3-bromo counterpart. This increased reactivity may allow for the use of less reactive amines or milder reaction conditions.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

Feature1-Bromo-2,7-naphthyridine3-Bromo-2,7-naphthyridineRationale
Reactivity HigherLowerEnhanced electrophilicity at C1 facilitates oxidative addition.
Substrate Scope Broader (may couple with less nucleophilic amines)Potentially narrowerA more reactive electrophile can compensate for a less reactive nucleophile.
Reaction Conditions Milder (e.g., lower catalyst loading, shorter reaction times)More forcingTo achieve comparable yields to the 1-bromo isomer.
Representative Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol can be adapted for both isomers. For 3-bromo-2,7-naphthyridine, a more active catalyst system (e.g., using a biarylphosphine ligand like XPhos) or higher temperatures may be necessary.[8]

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L-Pd(II)(Ar)(Br)(R2NH)] OxAdd->AmineCoord Amine Coordination Deprot L-Pd(II)(Ar)(NR2) AmineCoord->Deprot Deprotonation (-HBr) RedElim Ar-NR2 Deprot->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration G start Bromo-2,7-naphthyridine + Nucleophile (Nu-) add Addition of Nucleophile start->add meisenheimer Meisenheimer Complex (Resonance Stabilized) add->meisenheimer elim Elimination of Bromide meisenheimer->elim product Substituted 2,7-naphthyridine elim->product

Caption: General mechanism for the SNAAr reaction.

Materials:

  • Bromo-2,7-naphthyridine (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (2.0-5.0 equiv)

  • Optional: A strong base such as K₂CO₃ or NaH if using a less nucleophilic amine.

  • Anhydrous solvent (e.g., DMF, DMSO, or neat amine)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the bromo-2,7-naphthyridine and the amine.

  • If necessary, add a base.

  • Heat the reaction mixture to the required temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Field-Proven Insights

The comparative analysis, grounded in fundamental electronic principles and extrapolated from experimental data on related heterocyclic systems, strongly indicates that 1-bromo-2,7-naphthyridine is the more reactive isomer in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

For the synthetic chemist, this differential reactivity is not a limitation but an opportunity for strategic and selective functionalization.

  • For rapid diversification at the C1 position , 1-bromo-2,7-naphthyridine is the substrate of choice, often allowing for milder reaction conditions and broader substrate scope.

  • When sequential functionalization is desired , the greater inertness of the C3 position in 3-bromo-2,7-naphthyridine can be exploited. For instance, if another, more reactive leaving group is present elsewhere on the molecule, it could be selectively functionalized while the 3-bromo group remains intact for a subsequent, more forcing reaction.

In practice, the choice of catalyst, ligand, base, and solvent remains critical for optimizing any given transformation for both isomers. The protocols provided herein serve as robust starting points for such optimizations. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

This guide provides a framework for understanding and predicting the reactivity of these valuable building blocks, empowering researchers to make more informed decisions in the synthesis of novel 2,7-naphthyridine-based compounds for drug discovery and development.

References

  • Dhanya, P. K., Chandran R., P., Nair, S. V., & Pillai, R. R. (2024). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry.
  • Sirakanyan, S. N., Spinelli, D., Mattioli, E. J., Calvaresi, M., Geronikaki, A., Kartsev, V. G., ... & Hovakimyan, A. A. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(22), 7798.
  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
  • Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., ... & Hovakimyan, A. A. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International journal of molecular sciences, 23(11), 5904.
  • Sirakanyan, S. N., Spinelli, D., Mattioli, E. J., Calvaresi, M., Geronikaki, A., Kartsev, V. G., ... & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 7798.
  • Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1731-1735.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yousuf, A., et al. (2025). Spectroscopic studies and Non-Linear optical response through C/N replacement and modulation of electron Donor/Acceptor Units on naphthyridine derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
  • Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Semantic Scholar.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Dhanya, P. K., et al. (2024). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry.
  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
  • Jia, X., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Bracher, F., & Litz, T. (2019). Functionalization of 4-bromobenzo[c]na[6][9]phthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry.

  • Mogilaiah, K., et al. (2011). Green synthesis and antibacterial activity of 3-(3-arylna[1][7]phthyridin-2-yl). Journal of the Indian Chemical Society.

  • Sharma, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. BenchChem.
  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Slačanin, I., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • El-Gohary, S. M., et al. (2022). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b] n[1][5]aphthyridine-6(5H),8-dione (MBCND). ResearchGate.

  • ConnectSci. (1986). Nucleophilic-Substitution Reactions in Benzo[C]Na[1][7]phthyridines. ConnectSci.

  • Wójcik, E., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Kormos, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • JC Chemistry Tuition. (n.d.). Nucleophilic Substitution of Amine. JC Chemistry Tuition.
  • Allery, D. (2021, March 2). Nucleophilic Substitution with amines. YouTube.
  • BenchChem. (2025).
  • Collins, I., et al. (2001). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine.
  • Chen, Y., et al. (2018). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

A Tale of Two Isomers: A Comparative Guide to 2,7- and 1,8-Naphthyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a cornerstone for the development of novel therapeutics. Their structural rigidity, ability to engage in hydrogen bonding, and capacity for π-π stacking interactions make them privileged scaffolds in medicinal chemistry. Among the six possible isomers, the 2,7- and 1,8-naphthyridine cores have emerged as particularly fruitful starting points for drug discovery programs, leading to a diverse array of biologically active molecules.

This guide provides an in-depth comparative analysis of the 2,7- and 1,8-naphthyridine scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their distinct physicochemical properties, synthetic strategies, and burgeoning pharmacological profiles, supported by experimental data, to inform the rational design of next-generation therapeutics.

At a Glance: Key Distinctions Between 2,7- and 1,8-Naphthyridine

The seemingly subtle shift in the position of one nitrogen atom from the 8-position in 1,8-naphthyridine to the 7-position in 2,7-naphthyridine profoundly influences the molecule's electronic distribution, steric environment, and vectoral properties. These differences, in turn, dictate their synthetic accessibility and biological applications.

Property2,7-Naphthyridine1,8-NaphthyridineRationale and Implications
Symmetry C2hC2vThe higher symmetry of 2,7-naphthyridine can influence its crystal packing and may offer advantages in the design of symmetrical ligands.
Dipole Moment Lower (calculated)Higher (calculated)The more symmetrical charge distribution in 2,7-naphthyridine results in a lower dipole moment, which can affect its solubility and interactions with biological targets.
Chelating Ability Less commonWell-establishedThe nitrogen atoms in 1,8-naphthyridine are pre-organized for chelation of metal ions, a property exploited in coordination chemistry and catalysis.[1]
Synthetic Access Diverse, often multi-stepDominated by Friedländer synthesisThe Friedländer synthesis provides a highly efficient and convergent route to a wide range of substituted 1,8-naphthyridines.[2]
Key Therapeutic Areas Kinase Inhibition, AntimicrobialsAntibacterials (Quinolones), Anticancer, CNS disorders1,8-Naphthyridine has a long history in antibacterial drug discovery, while 2,7-naphthyridine is an emerging scaffold for targeted therapies.[3][4]

The Chemist's Perspective: A Comparative Look at Synthesis

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Here, we compare the predominant synthetic strategies for constructing the 2,7- and 1,8-naphthyridine cores.

The Workhorse for 1,8-Naphthyridines: The Friedländer Synthesis

The Friedländer annulation is the most common and versatile method for constructing the 1,8-naphthyridine skeleton.[2] This acid- or base-catalyzed condensation of a 2-aminopyridine-3-aldehyde or -ketone with a compound containing a reactive α-methylene group offers a convergent and often high-yielding route to a wide array of substituted 1,8-naphthyridines.

Experimental Protocol: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [5]

This protocol exemplifies an environmentally benign approach to the Friedländer synthesis, utilizing water as a solvent and a biodegradable catalyst.

  • Materials:

    • 2-Aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (45 wt% in H₂O)

    • Deionized water

    • Round-bottom flask

    • Magnetic stirrer

    • Water bath

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (0.61 g, 5 mmol) in 10 mL of deionized water.

    • Add acetone (0.37 mL, 5 mmol) to the solution.

    • To the stirred mixture, add choline hydroxide (1 mol%).

    • Heat the reaction mixture to 50°C in a water bath and stir for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 mixture of dichloromethane and methanol as the eluent.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 2-methyl-1,8-naphthyridine.

cluster_reactants Reactants cluster_conditions Conditions 2-aminonicotinaldehyde 2-aminonicotinaldehyde Friedlander_Synthesis Friedländer Synthesis 2-aminonicotinaldehyde->Friedlander_Synthesis Acetone Acetone Acetone->Friedlander_Synthesis Choline_hydroxide Choline hydroxide (catalyst) Choline_hydroxide->Friedlander_Synthesis Water_50C Water, 50°C Water_50C->Friedlander_Synthesis 2-methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine Friedlander_Synthesis->2-methyl-1,8-naphthyridine

Caption: Workflow of the Friedländer synthesis.

The Diverse Routes to 2,7-Naphthyridines

In contrast to the well-established Friedländer synthesis for 1,8-naphthyridines, the construction of the 2,7-naphthyridine core relies on a more diverse set of synthetic strategies. These methods often involve multi-step sequences, with the most common approaches being the cyclocondensation and intramolecular cyclization of appropriately substituted pyridine precursors.[6]

Experimental Protocol: Synthesis of a 2,7-Naphthyridine Derivative via Intramolecular Cyclization [7]

This protocol illustrates a common strategy for the synthesis of a substituted 2,7-naphthyridin-1-one from a pyridine precursor.

  • Materials:

    • 4-Methyl-3-cyanopyridine

    • Diethyl carbonate

    • Sodium ethoxide

    • Ethanol

    • Allyl bromide

    • Potassium carbonate

    • Lithium hydroxide

    • Oxalyl chloride

    • Aniline

    • Appropriate solvents for workup and purification

  • Procedure:

    • Step 1: Condensation. React 4-methyl-3-cyanopyridine with diethyl carbonate in the presence of sodium ethoxide to form the corresponding β-enamino ester.

    • Step 2: Cyclization. Heat the β-enamino ester in a high-boiling solvent to effect intramolecular cyclization to yield 3-ethoxycarbonyl-2,7-naphthyridin-1-one.

    • Step 3: N-Allylation. Treat the 2,7-naphthyridin-1-one with allyl bromide and potassium carbonate in a suitable solvent like acetone to obtain the N-allyl derivative.

    • Step 4: Saponification. Hydrolyze the ester group using lithium hydroxide in a mixture of THF and water.

    • Step 5: Amide Coupling. Convert the resulting carboxylic acid to the acid chloride using oxalyl chloride, followed by reaction with aniline to yield the final N-allyl-N-phenyl-2,7-naphthyridin-1-one-3-carboxamide.

Pyridine_Precursor Pyridine Precursor Condensation Condensation Pyridine_Precursor->Condensation Intramolecular_Cyclization Intramolecular Cyclization Condensation->Intramolecular_Cyclization Functionalization Further Functionalization Intramolecular_Cyclization->Functionalization 2,7-Naphthyridine 2,7-Naphthyridine Derivative Functionalization->2,7-Naphthyridine 1,8-Naphthyridine_Scaffold 1,8-Naphthyridine Scaffold Antibacterial Antibacterial (DNA Gyrase/Topoisomerase IV) 1,8-Naphthyridine_Scaffold->Antibacterial Anticancer Anticancer 1,8-Naphthyridine_Scaffold->Anticancer Antiviral Antiviral 1,8-Naphthyridine_Scaffold->Antiviral Anti_inflammatory Anti-inflammatory 1,8-Naphthyridine_Scaffold->Anti_inflammatory CNS_Disorders CNS Disorders 1,8-Naphthyridine_Scaffold->CNS_Disorders

Caption: Biological activities of 1,8-naphthyridines.

2,7-Naphthyridine: An Emerging Star in Kinase Inhibition

While also exhibiting a range of biological activities including antimicrobial and antitumor effects, the 2,7-naphthyridine scaffold has recently garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors. [3][6]The unique vectoral display of substituents from the 2,7-naphthyridine core allows for effective probing of the ATP-binding site of various kinases. Notable examples include inhibitors of:

  • MET Kinase: Implicated in various cancers, MET has been a key target for 2,7-naphthyridone-based inhibitors.

  • c-Kit and VEGFR-2: These kinases are crucial in angiogenesis and tumor cell proliferation, and 2,7-naphthyridinone derivatives have shown promising inhibitory activity. [8]* PDE5: Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), with potential applications in the treatment of erectile dysfunction. [9] Table of Comparative Biological Activity Data:

ScaffoldDerivativeTargetActivity (IC₅₀/MIC)Reference
2,7-Naphthyridine Compound 4cPDE5IC₅₀ = 0.23 nM[9]
2,7-Naphthyridine Compound 9kc-KitIC₅₀ = 8.5 nM[8]
2,7-Naphthyridine Compound 10jS. aureusMIC = 8 mg/L[10]
1,8-Naphthyridine Nalidixic AcidE. coli (and other Gram-negatives)MIC varies by strain[11]
1,8-Naphthyridine A fluoroquinolone derivativeMultidrug-resistant S. aureusPotentiates antibiotic activity[12]

Note: This table presents selected examples and is not an exhaustive list. Direct comparison of potency should be made with caution due to differing experimental conditions.

Conclusion: Choosing the Right Scaffold for the Job

The 2,7- and 1,8-naphthyridine scaffolds, while isomeric, offer distinct advantages and opportunities in drug discovery. The 1,8-naphthyridine core, with its well-established synthetic routes and a long history of success in antibacterial drug discovery, remains a highly valuable and versatile scaffold. Its derivatives continue to be explored for a wide range of therapeutic applications.

The 2,7-naphthyridine scaffold, on the other hand, represents a more modern and rapidly evolving area of research. Its unique structural and electronic properties have made it a particularly attractive template for the design of targeted therapies, especially kinase inhibitors. As our understanding of the subtle yet significant differences between these two isomers grows, so too will our ability to rationally design and develop novel therapeutics with improved efficacy and selectivity. The choice between these two powerful scaffolds will ultimately be guided by the specific therapeutic target, the desired physicochemical properties, and the synthetic strategies available to the medicinal chemist.

References

  • BenchChem. (2025).
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854.
  • Sener, E. A., et al. (2002).
  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1303-1323.
  • Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals.
  • BenchChem. (2025).
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.
  • Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
  • Simonyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 27(11), 3421.
  • Request PDF. (2025).
  • Simonyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules.
  • Wójcicka, A., et al. (2015).
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Al-Romaizan, A. N., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of the Serbian Chemical Society.
  • Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Dolebska, A., et al. (2021).
  • Poirier, M., et al. (2022). Synthesis of Benzo[c]n[5][13]aphthyridinones and Benzo[c]n[5]aphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5174-5178.

  • Zhang, A., et al. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
  • Dolebska, A., et al. (2021).
  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • Girreser, U., et al. (2003). Fluorescent 2,7-Dialkylamino--[2][11]Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 8(3), 339-346.

  • Ukita, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2347-2350.
  • Wang, M. S., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4403.
  • de Oliveira, A. B., et al. (2018). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 23(11), 2992.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 13C NMR spectrum.
  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules.
  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 844-850.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR.
  • RSC. (n.d.). Copies of 1H and 13C NMR Spectra.
  • Abu-Melha, H. M. (2025).
  • ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM.
  • ResearchGate. (n.d.). Assignments of1H and13C NMR spectra of benzo[b]n[2][11]aphthyridone and of 2,4-dImethyl-5-amino-benzo[b]-[2][11]naphthyiridine.

  • Sigma-Aldrich. (n.d.). 2,7-Dimethyl-1,8-naphthyridine.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4536-4547.
  • BenchChem. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology.
  • Research India Publications. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-.
  • PubChem. (n.d.). 2,7-Bis(2-pyridyl)-1,8-naphthyridine.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • ACS Publications. (2024).
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Indian Academy of Sciences. (n.d.). Electronic Supplementary Data Functional 1,8-naphthyridine copper(I)
  • PubMed. (2013). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • PubMed. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
  • PMC. (n.d.). 2,7-Dimethyl-1,8-naphthyridine.
  • PMC. (n.d.).
  • Connect Journals. (n.d.). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • BenchChem. (2025).
  • PMC. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
  • BenchChem. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.
  • RSC Publishing. (n.d.). Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c]n[5][13]aphthyridines.

  • RSC Publishing. (n.d.). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile.
  • ResearchGate. (n.d.).
  • PubMed. (2015).
  • ACS Publications. (2010).

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibition properties.[1][2][3][4] Unambiguous determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the definitive method for solid-state structure elucidation, with powerful alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. Using Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate as a representative example, we present detailed experimental protocols, comparative data, and a logical framework to guide researchers in selecting the optimal strategy for structural characterization.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a molecule at atomic resolution.[5] By analyzing the diffraction pattern of X-rays scattered by a well-ordered single crystal, we can precisely calculate bond lengths, bond angles, and intermolecular interactions, providing unequivocal proof of molecular identity and conformation in the solid state.

Experimental Workflow: A Hypothetical Case Study

While a public crystal structure for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is not currently available, the following protocol outlines the field-proven workflow for its analysis.

Step 1: Growing High-Quality Single Crystals The most critical and often most challenging step is obtaining diffraction-quality crystals.[6] For a small organic molecule like our target compound, several methods can be employed.

  • Protocol: Slow Evaporation

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone, hexane). The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to the rapid formation of many small crystals, while very low solubility can inhibit crystal growth altogether.

    • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.

    • Incubation: Cover the vial with a cap, pierced with a needle or covered with parafilm with a few pinholes. This allows for slow, controlled evaporation of the solvent over several days to weeks.

    • Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a loop, avoiding mechanical shock.

Step 2: Data Collection and Structure Solution

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K). Cryo-cooling minimizes thermal motion of the atoms, leading to higher-resolution diffraction data.

  • Diffraction Experiment: The crystal is rotated in a monochromatic X-ray beam. A detector collects the resulting diffraction pattern of regularly spaced reflections.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final, highly precise molecular structure.

Data Presentation: Expected Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful SC-XRD experiment for a derivative of this class.

ParameterExpected Value / DescriptionSignificance
Chemical FormulaC₁₁H₉BrN₂O₂Confirms the elemental composition of the crystal.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a, b, c (Å); β (°)e.g., a=7.9, b=16.0, c=12.0; β=100The dimensions and angle of the unit cell.
V (ų)e.g., 1480The volume of the unit cell.
Z4The number of molecules in the unit cell.
Resolution (Å)< 0.8 ÅA measure of the level of detail in the electron density map; lower values are better.
R-factor (R1)< 0.05The agreement factor between the calculated model and the observed diffraction data; lower is better.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.

Table 1: Representative crystallographic data expected for a novel 2,7-naphthyridine derivative. Values are hypothetical but based on typical results for similar small organic molecules.[7]

Visualization of the SC-XRD Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Synthesized Compound Crystal Grow Single Crystal Compound->Crystal Mount Mount Crystal Crystal->Mount Collect Collect Diffraction Data Mount->Collect Process Process Data (Unit Cell, Intensities) Collect->Process Solve Solve Structure (Phasing) Process->Solve Refine Refine Model Solve->Refine Validate Validate Structure Refine->Validate Final_Structure Final 3D Structure (CIF file) Validate->Final_Structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

Alternative and Complementary Structural Elucidation Techniques

When high-quality crystals cannot be obtained or when information about the molecule's behavior in solution is required, other techniques are indispensable.

A. NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining molecular structure in the solution phase.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

  • Key Experiments for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate:

    • 1D NMR (¹H, ¹³C): Provides initial information on the number and types of protons and carbons. The chemical shifts are highly indicative of the electronic environment of each nucleus.[9]

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton spin systems within the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.[10]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule, for example, linking the ethyl ester group to the naphthyridine core.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of their bonding connectivity. This is vital for determining relative stereochemistry and conformation in solution.

  • Causality in Experimental Choice: For a novel derivative, a full suite of 2D NMR experiments is essential. While ¹H and ¹³C spectra suggest a structure, only the through-bond correlations from COSY and HMBC can definitively establish the atomic connectivity, confirming, for instance, the precise positions of the bromo and carboxylate substituents on the 2,7-naphthyridine ring.

B. Computational Chemistry: The Predictive Power of DFT

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and corroborating experimental data.[11] DFT calculations can provide highly accurate predictions of molecular geometry, electronic properties, and even NMR chemical shifts.[12][13]

  • Application in Structure Elucidation:

    • Geometry Optimization: Starting from a proposed 2D structure, DFT can calculate the lowest energy 3D conformation of the molecule. This provides theoretical bond lengths and angles that can be compared with experimental X-ray data.

    • Spectroscopic Prediction: DFT can be used to calculate ¹³C and ¹H NMR chemical shifts. Comparing these predicted shifts with the experimental NMR data serves as a powerful method for structure verification.[14]

    • Energetic Analysis: If multiple isomers are possible products of a reaction, DFT can calculate the relative energies of each isomer, helping to identify the most thermodynamically stable and likely product.

Comparative Analysis of Methodologies

The choice of technique depends on the specific research question, sample availability, and the nature of the compound.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyComputational Chemistry (DFT)
Information Yield Absolute 3D structure, bond lengths/angles, packing interactions.[5]Atomic connectivity, relative stereochemistry, conformation in solution.[8][15]Predicted 3D structure, electronic properties, relative energies.[11]
Sample Phase Solid (single crystal)Liquid (solution)In silico (no physical sample required)
Key Advantage Unambiguous and highly precise structural determination.Provides data on the behavior of the molecule in a biologically relevant medium (solution).Predictive power; can be used when experiments are difficult.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Provides relative, not absolute, structure; less precise bond information.Model-dependent; requires experimental validation.

Table 2: Objective comparison of the primary methods for the structural elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate derivatives.

A Framework for Method Selection

Researchers should adopt a multi-faceted approach to structure determination. The following diagram illustrates a logical decision-making process.

decision_framework Start Start: New Compound Synthesized NMR_Analysis Perform Full NMR Analysis (1D & 2D) Start->NMR_Analysis Decision_Crystal High-Quality Single Crystal Available? SC_XRD Perform SC-XRD Analysis Decision_Crystal->SC_XRD Yes DFT_Calc Perform DFT Calculations Decision_Crystal->DFT_Calc No SC_XRD_Result Absolute 3D Structure (Solid State) SC_XRD->SC_XRD_Result Final_Validation Final Structure Validation: Corroborate All Data SC_XRD_Result->Final_Validation NMR_Analysis->Decision_Crystal NMR_Result Connectivity & Solution Structure NMR_Analysis->NMR_Result NMR_Result->Final_Validation NMR_Result->Final_Validation DFT_Result Predicted Structure & Spectra DFT_Calc->DFT_Result DFT_Result->Final_Validation

Decision framework for selecting structural analysis methods.

Conclusion

While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules like Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, a comprehensive characterization relies on an integrated analytical approach. NMR spectroscopy provides essential information on the molecule's structure and conformation in solution, which is often more relevant to its biological function. Concurrently, computational DFT studies offer powerful predictive capabilities that can guide experimental work and provide a deeper understanding of the molecule's electronic properties. By synergistically applying these techniques, researchers can achieve a complete and robust structural elucidation, accelerating the process of drug discovery and development.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Various Authors. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. SSRN. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Witek, K., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]

  • Redzicka, A., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • Dybała-Defratyka, A., et al. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

  • Manikandan, M. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • El-Sayed, N. N. E., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. MDPI. [Link]

  • Su, M.-D. (1998). The Use of Density Functional Theory To Understand and Predict Structures and Bonding in Main Group Compounds with Multiple Bonds. Journal of the American Chemical Society. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons. [Link]

  • Patil, V. S. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. ResearchGate. [Link]

  • Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. [Link]

  • Various Authors. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

  • Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science. [Link]

  • Kumar, A. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. jchps. [Link]

  • Various Authors. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC. [Link]

  • Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org. [Link]

  • Mondal, T. (2015). Power Point Presentation - Single crystal X-ray and spectroscopic studies on some heterocyclic compounds. ResearchGate. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]

  • Thomas, T., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potential antibacterial agents. SciSpace. [Link]

  • Li, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

  • Probert, M. R., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCr Journals. [Link]

Sources

Analytical Methods for Determining Purity of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5) is a privileged heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of targeted therapeutics and kinase inhibitors[1][2]. Because biological assays and subsequent drug development stages require active pharmaceutical ingredients (APIs) and intermediates to exhibit a purity of >95%, selecting the correct analytical methodology is critical[3].

This guide objectively compares the three primary analytical alternatives—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for certifying the purity of this specific naphthyridine derivative.

Comparative Analysis of Analytical Alternatives

Relying on a single analytical technique often leads to false purity reporting. For example, while HPLC is the industry standard for detecting organic byproducts, it is "blind" to non-chromophoric impurities such as residual inorganic salts, water, and trapped solvents[3][4]. Conversely, qNMR acts as a primary analytical method that provides absolute purity without requiring a compound-specific reference standard[5].

Quantitative Performance Metrics

The following table summarizes the experimental performance of each alternative when applied to naphthyridine derivatives:

Analytical MethodDetection Limit (LOD)Precision (RSD%)Linearity (R²)Primary Impurity TargetDestructive?
RP-HPLC-DAD 0.01 - 0.05 mg/mL< 1.0%> 0.999Structural isomers, organic byproductsYes
qNMR (1H) ~1.0 mg/mL≤ 0.4%> 0.9998Residual solvents, water, absolute purityNo
LC-HRMS < 0.001 mg/mL< 2.0%> 0.995Trace degradation products, mass IDYes

Data synthesized from established analytical validation parameters for heterocyclic compounds[4][5].

Analytical Workflows and Decision Trees

To establish a self-validating system, laboratories must employ an orthogonal approach, synthesizing data from multiple independent methods[3].

Workflow A Ethyl 1-bromo-2,7-naphthyridine- 3-carboxylate (Crude) B RP-HPLC-DAD (Organic Impurities) A->B C qNMR (Absolute Purity & Solvents) A->C D LC-MS (Trace Impurity ID) A->D E Orthogonal Data Synthesis B->E C->E D->E F Certified Purity >95% E->F

Orthogonal analytical workflow for naphthyridine purity assessment.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that executing a protocol is secondary to understanding the causality behind it. Below are the optimized, self-validating protocols for determining the purity of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Protocol A: Reverse-Phase HPLC (Organic Impurity Profiling)

Naphthyridine derivatives frequently form positional isomers during synthesis[6]. RP-HPLC separates these isomers based on hydrophobicity.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA)[6].

  • Causality: The naphthyridine core contains basic nitrogen atoms. At a neutral pH, these nitrogens exist in a state of partial protonation, which leads to severe peak tailing due to secondary interactions with unendcapped silanols on the C18 stationary phase. Adding 0.1% TFA lowers the pH to ~2, fully protonating the nitrogens and acting as an ion-pairing agent to ensure sharp, symmetrical peaks[6][7].

Step 2: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing the target compound and a known isomer (e.g., a 1,6-naphthyridine analog).

  • Causality: A self-validating system must prove its resolving power before analyzing unknowns. If the critical pair resolution is < 2.0, the gradient slope must be shallowed to increase retention time and improve separation efficiency[7].

Step 3: Sample Analysis

  • Action: Inject 5-10 µL of the sample (dissolved in initial mobile phase conditions at 1 mg/mL) onto a C18 column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min[6]. Monitor via Diode Array Detector (DAD) at 254 nm.

HPLC_Opt Start Initial RP-HPLC Run (Water/MeCN + 0.1% TFA) ResCheck Resolution > 2.0? Start->ResCheck Tailing Peak Tailing Factor < 1.5? ResCheck->Tailing Yes OptGrad Optimize Gradient Slope ResCheck->OptGrad No OptpH Adjust Buffer pH Tailing->OptpH No Valid Method Validated Tailing->Valid Yes OptGrad->Start OptpH->Start

Stepwise RP-HPLC method optimization for resolving structural isomers.

Protocol B: Absolute Quantitative 1H NMR (qNMR)

While HPLC requires a pure reference standard of the target to determine response factors, qNMR is a primary ratio method. It determines absolute purity by comparing the integral of the sample against an internal standard[3][5].

Step 1: Sample and Standard Co-weighing

  • Action: Accurately weigh ~10 mg of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate and ~5 mg of a certified internal standard (e.g., Maleic acid or DSS) using a high-precision microbalance. Dissolve in DMSO-d6.

  • Causality: The accuracy of qNMR is entirely dependent on the gravimetric precision of this step. Because the internal standard has a known, certified purity, the absolute mass of the naphthyridine compound can be calculated directly from the molar ratio[3].

Step 2: Parameter Optimization (The Relaxation Delay)

  • Action: Set the NMR acquisition parameters to include a 90° pulse angle and a relaxation delay (D1) of at least 30 seconds (D1 ≥ 5 × T1).

  • Causality: Unlike qualitative NMR, where rapid pulsing is preferred to build signal-to-noise, qNMR requires absolute proportionality between the resonance area and the number of nuclei. If the D1 delay is shorter than 5 times the longest longitudinal relaxation time (T1) of the protons being integrated, the nuclei will not fully relax between pulses. This leads to artificially low integration values and an underestimation of purity[3][5].

Step 3: Integration and Calculation

  • Action: Select an isolated, well-resolved proton signal from the naphthyridine aromatic ring (e.g., the C-4 or C-8 proton) and integrate it against the internal standard peak. Calculate absolute purity using the standard qNMR mass-ratio equation.

Conclusion

For the rigorous purity certification of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, a single analytical technique is insufficient. RP-HPLC provides the necessary resolution to separate closely related structural isomers and organic byproducts[6][7], while absolute qNMR serves as an essential orthogonal validation tool to quantify residual solvents, water, and absolute mass[3][5]. By integrating these methods into a self-validating workflow, researchers can confidently ensure their building blocks meet the strict >95% purity threshold required for advanced drug development.

References

  • [3] Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • [5] ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate Publications. URL:[Link]

  • [4] International Journal of Pharmaceutical Research and Applications. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." IJPRA Journal. URL:[Link]

Sources

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate vs Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 1-bromo- vs. 1-chloro-2,7-naphthyridine-3-carboxylate: A Comprehensive Reactivity and Application Guide

The 2,7-naphthyridine scaffold is a highly privileged, electron-deficient heteroaromatic system utilized extensively in the development of bioactive pharmaceuticals, fluorescent materials, and complex pyridoacridine alkaloids[1]. When functionalizing this core, the choice of the halogen at the 1-position dictates the synthetic strategy. This guide provides an in-depth comparison of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate [2] and Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate [3], analyzing their mechanistic reactivity, cross-coupling performance, and optimal experimental workflows.

Mechanistic Causality: C-Br vs. C-Cl Bond Dynamics

The reactivity of the 1-position in 2,7-naphthyridines is heavily influenced by the adjacent nitrogen atom and the electron-withdrawing ethyl carboxylate group at the 3-position. This creates a highly electrophilic center, primed for transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr). However, the fundamental thermodynamics of the carbon-halogen bond dictate the choice of catalyst and conditions:

  • Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: The C-Br bond has a relatively low dissociation energy (~68 kcal/mol). This facilitates rapid, two-electron oxidative addition by standard Palladium(0) complexes at mild temperatures. It is the preferred substrate for traditional Suzuki-Miyaura and Buchwald-Hartwig couplings where sensitive functional groups preclude harsh heating[1].

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: The C-Cl bond is significantly stronger (~81 kcal/mol). Standard phosphine ligands often fail to promote oxidative addition, leading to low yields and extensive protodehalogenation[4]. To overcome this, chemists must either use highly electron-rich, bulky ligands (e.g., SPhos) to force Pd-insertion, or pivot to base-metal catalysis (e.g., Cobalt), which operates via a single-electron transfer (SET) radical mechanism that is less sensitive to the C-Cl bond strength[5].

MechanisticPathway Start Active Pd(0) Catalyst Bromo Ethyl 1-bromo-2,7-naphthyridine- 3-carboxylate Start->Bromo Chloro Ethyl 1-chloro-2,7-naphthyridine- 3-carboxylate Start->Chloro Pd_Bromo Pd(II) Bromo Complex (Fast, Mild Temp) Bromo->Pd_Bromo C-Br Cleavage Pd_Chloro Pd(II) Chloro Complex (Slow, Requires SPhos/Heat) Chloro->Pd_Chloro C-Cl Cleavage Product Cross-Coupled Product Pd_Bromo->Product Transmetalation & Reductive Elimination Pd_Chloro->Product Transmetalation & Reductive Elimination

Catalytic cycle logic showing C-X oxidative addition differences for bromo vs chloro naphthyridines.

Performance Comparison & Quantitative Data

The table below synthesizes experimental data from leading methodologies, comparing the practical performance of the bromo and chloro variants.

ParameterEthyl 1-bromo-2,7-naphthyridine-3-carboxylateEthyl 1-chloro-2,7-naphthyridine-3-carboxylate
C-X Bond Energy ~68 kcal/mol~81 kcal/mol
Standard Pd-Catalyzed Yields High (75–95%) using Pd(dppf)Cl₂ or Pd(PPh₃)₄Low (<30%) with standard ligands; prone to protodehalogenation[4]
Optimal Pd Ligands dppf, PPh₃, XantphosSPhos, XPhos, BrettPhos[4]
Cobalt-Catalysis Compatibility ExcellentExcellent (66–82% yield via CoCl₂ Negishi)[5]
SNAr Reactivity High (requires mild nucleophiles)Moderate (requires stronger nucleophiles/heat)
Primary Strategic Use Mild conditions, late-stage functionalizationCost-effective scale-up, orthogonal coupling strategies

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to confirm mechanistic progression.

Protocol A: Mild Suzuki-Miyaura Coupling (Bromo Variant)

Designed to prevent hydrolysis of the sensitive C3-ethyl ester.

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base (Causality): Add degassed 1,4-dioxane and aqueous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ is chosen over NaOH or Cs₂CO₃ to provide sufficient basicity for boronic acid activation while preventing the saponification of the ethyl ester.

  • Reaction: Stir at 60 °C for 4 hours.

  • Validation Point: The 1-bromo starting material exhibits a distinct 1:1 isotopic doublet in MS (m/z 281/283). Successful coupling is validated by the complete disappearance of this doublet and the emergence of a single product mass peak. TLC (UV 254 nm) will show the consumption of the highly fluorescent starting material.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Cobalt-Catalyzed Negishi Coupling (Chloro Variant)

Based on the highly efficient SET methodology developed by Knochel et al.[5]

  • Catalyst Activation: In a dry argon-flushed flask, dissolve CoCl₂ (5 mol%) in anhydrous THF.

  • Substrate Addition: Add Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate (1.0 equiv) and cool the mixture to 0 °C.

  • Transmetalation (Causality): Dropwise add the arylzinc halide (1.2 equiv). Causality: Cobalt operates via a radical pathway, bypassing the high activation barrier of the C-Cl bond. Arylzinc reagents are used because they are highly compatible with the ester functional group, preventing unwanted nucleophilic attack at the carbonyl.

  • Validation Point: The reaction mixture transitions from the characteristic deep blue of the Co(II) precatalyst to a dark brown/black active species upon the addition of the organozinc reagent. A persistent blue/green color indicates failed catalyst reduction.

  • Quench: After warming to 25 °C and stirring for 2 hours, quench strictly with saturated aqueous NH₄Cl. Causality: NH₄Cl safely protonates any unreacted organozinc without hydrolyzing the ester.

Workflow Step1 1. Catalyst Activation Dry THF, Ar atm, CoCl2 (5 mol%) Step2 2. Substrate Addition Add 1-Chloro substrate, Stir at 0°C Step1->Step2 Step3 3. Transmetalation Dropwise Arylzinc halide (1.2 eq) Step2->Step3 Step4 4. Coupling & Validation Warm to 25°C, LC-MS Monitoring Step3->Step4 Step5 5. Quench & Purify NH4Cl (aq) quench, Chromatography Step4->Step5

Step-by-step experimental workflow for the Cobalt-catalyzed Negishi cross-coupling protocol.

Strategic Selection Guide

When designing a synthetic route, the choice between the bromo and chloro derivative should be dictated by the specific constraints of your target molecule:

  • Select the Bromo Derivative when working with highly complex, late-stage intermediates where mild conditions are paramount. If your lab relies on standard Palladium catalysts (Pd(PPh₃)₄) and you wish to avoid the cost of specialized Buchwald ligands, the bromo variant is the superior choice.

  • Select the Chloro Derivative for early-stage scale-up where cost-efficiency is critical. It is also the strategic choice if you plan to utilize Cobalt-catalyzed cross-couplings, which offer excellent yields for electron-deficient N-heterocycles without the need for precious metals[5]. Furthermore, if your molecule contains a bromine atom elsewhere on the scaffold, using the 1-chloro derivative allows for orthogonal, site-selective functionalization.

References

  • BLDpharm. "Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate." bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGxipEsYbuH6lTcZhlh6lbFgceFVJmGdd3FH1hU6gFen5sgZfwRnzZcgvF-f3dBXL9gR_XizuVFC0cWIGRqyh64t5dkCg7oFE3BUD2QoCZdfrpmK2y7w1KX5hWgY8kOGbI5-DdOpybesnwa7pAImgUWjmsl3J3jT3XCqCe42ns]
  • BLDpharm. "263881-19-2|Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate." bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwqBJJb4Lgupzq22EuSSHsMrBZovDS2rX9GXCYdnO3wY9KOcJEZQx8bXhkyVHndlkR686Z58mT6JJNM5_QYIFaPA7IRlppjsj-KFz2VBX-pSuzMBFbo7tHo4Jhe_GTcFI1LroSROHfHq2vBBHK]
  • Knochel, P., et al. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics." Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthSOjbCdBviWP68zsdCtsotcivd6iwGGqJhc7f8IkHfuZQoFnBhZKkpKcgDSZhBr3HGp3V1PJH1zHg6Vg-Fhdt4A7EAVyIzmPxPuyDCwjy3TCSQN3K_3q2qf4K0x7EEYpRg_E1SPK5DTi_oQwxg8=]
  • Swager, T. M., et al. "The synthesis of azaperylene-9,10-dicarboximides." CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsGGdtQvYbM47TPgeA3umAp7xl5b5SjcbfOaxQba_hjKEVlp2Fw7tfSfuo8qtN67rSDmNoFmdTluflJ0Bdv6hQx9BMXmN680X782MyGqV7dMYVBhrvhbPI3sp_EOcn6r-5QWIUkbBSWz9drC_WYw==]
  • Knochel, P., et al. "Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5anQ_Chz7FRZKkk-8xn5jc2m9tGGcwZxIHXiQbWzpBOub8TZqROZIxgT-AJ445cfOLwjwXtwVTu4ceoCHDpEagF7ZblRqIeQA5L49hX7gspXdLkdvQLVzWy85HX95iF0V9YhwNPoDZ8eLSSWIXY8mzE-f9sU--CyQ0QJr3MOA3jhelpSUz5rkp4ePLxWbe8_1xIKGYzmpl1ZIiBt7_gWVj24tGyKjp_NouFv7jFOtL01BMvCZi8QQnV8L_3xS4DuToaoeBtqup_Blm24TWsFBkLRR4hN2ZfYlfpiEcNh5LG2qZzm8v9HfoJC1NlZhKNN5ihewVSwfpzsVbymh7uWDDW6AlhV0rckKSbn4BNOqQBwLjg==]

Sources

Safety Operating Guide

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Procedural Guide: Safe Handling and Disposal of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Introduction & Chemical Profile

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) is a highly functionalized heterocyclic building block widely utilized in drug discovery, particularly as a scaffold for kinase inhibitors and biologically active macromolecules [1]. While its reactivity makes it exceptionally valuable for cross-coupling reactions, its structural components—a brominated naphthyridine core and an ester moiety—present specific logistical and environmental hazards during disposal.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a compliance exercise; it is a critical extension of the scientific method. Improper disposal of halogenated heterocycles can lead to the formation of highly toxic combustion byproducts. This guide provides a self-validating, step-by-step protocol for the safe segregation, packaging, and destruction of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule's hazard profile based on its chemical topology. Understanding why we take specific actions ensures that our protocols are robust and self-validating.

  • The Bromine Substituent (Halogenated Hazard): The presence of the covalently bound bromine atom mandates that this compound be classified as Halogenated Organic Waste. If incinerated at standard, low temperatures (<850°C), brominated compounds generate corrosive hydrogen bromide (HBr) gas and act as direct precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [2].

  • The Naphthyridine Core (Nitrogenous Hazard): The fused bicyclic system contains two nitrogen atoms. Thermal degradation of this electron-deficient core produces nitrogen oxides (NOx), which require specific alkaline flue-gas scrubbing protocols to prevent atmospheric release.

  • The Ethyl Ester Linkage: While relatively stable, the ester is susceptible to hydrolysis under strongly acidic or basic conditions. If accidentally mixed with incompatible aqueous waste streams, it could hydrolyze to the corresponding carboxylic acid, altering its solubility and potentially complicating waste phase separation.

Regulatory Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is strictly regulated [3]. Because the bromine content of this compound inherently exceeds trace regulatory thresholds, it must be diverted to specialized high-temperature incineration facilities equipped with advanced emission control systems.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with EPA guidelines and physically precludes the synthesis of toxic thermal byproducts.

  • Step 1: Source Segregation (The Halogen Rule)

    • Action: Immediately segregate any waste containing Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate into designated "Halogenated Organic Waste" containers. Do not mix with standard organic solvents (e.g., acetone, ethanol).

    • Causality: Mixing halogenated waste with non-halogenated waste dilutes the halogen content but drastically increases the total volume of waste requiring expensive high-temperature incineration. Furthermore, non-halogenated incinerators are not equipped to scrub HBr, leading to catastrophic equipment corrosion and toxic emissions.

  • Step 2: Quenching and Neutralization (For Reaction Mixtures)

    • Action: If the compound is part of an active reaction mixture (e.g., post-Buchwald-Hartwig or Suzuki coupling), quench the reaction with a mild aqueous buffer and extract the organic layer. Ensure the organic layer is dried (e.g., over anhydrous Na₂SO₄) before transferring it to the waste container.

    • Causality: Removing water and neutralizing reactive transition-metal catalysts prevents exothermic reactions, off-gassing, and dangerous pressure buildup within the sealed waste container.

  • Step 3: Primary Containment and Packaging

    • Action: Store the segregated waste in High-Density Polyethylene (HDPE) carboys. Use vented caps if there is any residual risk of gas evolution.

    • Causality: HDPE provides excellent chemical resistance against halogenated aromatics and esters, preventing container degradation, embrittlement, and secondary laboratory spills.

  • Step 4: Labeling and Inventory

    • Action: Affix a hazardous waste label detailing the exact chemical name ("Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate"), CAS number (250674-54-5), and the primary hazard class ("Halogenated Organic").

    • Causality: Ambiguous labeling (e.g., "Mixed Organic Waste") can lead to misrouting at the disposal facility, potentially sending brominated waste to a low-temperature incinerator where dioxins will form.

  • Step 5: High-Temperature Incineration (Final Destruction)

    • Action: Dispatch the waste via a licensed RCRA-compliant contractor specifically contracted for high-temperature rotary kiln incineration.

    • Causality: Complete destruction of brominated heterocycles requires temperatures exceeding 1,100°C with a minimum residence time of 2 seconds, followed by alkaline flue gas scrubbing to neutralize HBr and NOx [2].

Quantitative Disposal Parameters

The following table summarizes the critical operational parameters for the containment and destruction of this compound.

ParameterSpecification / ThresholdScientific Rationale
Waste Classification Halogenated Organic WasteContains covalently bound Bromine.
Incineration Temperature > 1,100°C (2,012°F)Prevents formation of PBDDs and PBDFs [2].
Combustion Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the naphthyridine core.
Flue Gas Treatment Alkaline Scrubber (e.g., NaOH)Neutralizes corrosive HBr and NOx combustion byproducts.
Primary Container Material High-Density Polyethylene (HDPE)Resists solvent permeation and chemical attack.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making and operational workflow for the disposal of brominated heterocyclic compounds.

WasteDisposal Start Waste Generation: Ethyl 1-bromo-2,7-naphthyridine- 3-carboxylate CheckHalogen Halogen Content > 1%? Start->CheckHalogen Segregate Segregate as: Halogenated Organic Waste CheckHalogen->Segregate Yes (Bromine present) Package Package in HDPE with Vented Caps Segregate->Package Incinerate High-Temp Incineration (>1100°C, >2 sec) Package->Incinerate Scrubber Alkaline Flue Gas Scrubbing (Neutralize HBr & NOx) Incinerate->Scrubber Safe Safe Environmental Exhaust Scrubber->Safe

Figure 1: Workflow for segregation and high-temperature destruction of brominated waste.

References

  • Secretariat of the Stockholm Convention. "Waste incinerators - Toolkit." Persistent Organic Pollutants (POPs), [Link]

  • Electronic Code of Federal Regulations. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR, [Link]

A Researcher's Guide to the Safe Handling of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the specific handling requirements of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate. As a Senior Application Scientist, my aim is to offer a comprehensive, field-proven perspective that extends beyond mere procedural steps to explain the causality behind our safety protocols.

I. Immediate Safety and Personal Protective Equipment (PPE)

The foundation of safe handling lies in the correct and consistent use of Personal Protective Equipment. This is your primary barrier against potential exposure.

Eye and Face Protection: A Non-Negotiable First Line of Defense

Given the potential for this compound to cause serious eye irritation, robust eye and face protection is mandatory.[1][2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions. Goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.[4]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield must be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate eye protection.[4][5]

Hand Protection: Selecting the Appropriate Gloves

The choice of gloves is critical and should be based on the potential for incidental or extended contact. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6]

  • Primary Gloves (Incidental Contact): For routine handling where only incidental contact is anticipated, nitrile gloves are a preferred choice over latex due to their superior resistance to a broader range of chemicals, including some solvents.[7][8]

  • Secondary Gloves (Extended Contact or Spills): For situations with a higher risk of exposure, such as when handling larger quantities or during a spill cleanup, double-gloving is recommended.[9] An outer glove with higher chemical resistance, such as neoprene or a flexible laminate (e.g., Silver Shield), should be worn over the primary nitrile glove.[5][7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Body Protection: Beyond the Basic Lab Coat

A standard lab coat is the minimum requirement for body protection.[7]

  • Flame-Resistant Lab Coat: Given that the compound is an organic molecule and will likely be used with flammable organic solvents, a flame-resistant lab coat is highly recommended.[5]

  • Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.[8]

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.[5]

Respiratory Protection: When Engineering Controls are Not Enough

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure.

  • Use in a Fume Hood: All work with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, especially when handling the solid powder, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[1][10]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[1] The type of respirator will depend on the specific exposure scenario, and its use must be part of a comprehensive respiratory protection program.[8]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Minimum Requirement Recommended for Higher Risk Tasks
Eye/Face Chemical Splash GogglesFace Shield over Goggles
Hand Nitrile GlovesDouble-gloving (Nitrile inner, Neoprene/Laminate outer)
Body Flame-Resistant Lab CoatChemical-Resistant Apron over Lab Coat
Respiratory Work in a Chemical Fume HoodNIOSH-approved Respirator (as per assessment)
II. Operational Handling and Logistics

Meticulous planning and execution of experimental procedures are crucial for minimizing exposure risks.

Workflow for Safe Handling

The following diagram outlines the key steps for safely handling Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve handle_transfer Transfer Solutions Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Conclude Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A typical experimental workflow for handling Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure you are wearing the appropriate PPE as outlined in Table 1. Verify that the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Weighing: When weighing the solid compound, perform this task inside the fume hood to contain any dust. Use a draft shield on the balance if necessary.

  • Dissolving and Reactions: All manipulations, including dissolving the compound and running reactions, should be carried out within the fume hood. Handle solutions with care to avoid splashes.

  • Storage: Keep the container of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Spill Response: In the event of a small spill, and if you are trained to do so, clean it up immediately while wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal

  • Solid Waste: Any solid waste contaminated with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, including contaminated gloves, paper towels, and weighing paper, should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container for halogenated organic waste.

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations.[11] It is often required to use a licensed waste disposal company for the final disposal of chemical waste.[3][11] Do not dispose of this compound down the drain.

Decontamination

  • Glassware: All glassware that has come into contact with the compound should be thoroughly rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.

  • Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood with an appropriate solvent and then wipe it down with a detergent solution.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, ensuring both personal safety and the integrity of their valuable research.

References

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • University of Florida. Standard Operating Procedure for 5-Bromo-2-Deoxyuridine (BrdU)in Animals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.